5-Methyl-6-nitroquinoline
Description
BenchChem offers high-quality 5-Methyl-6-nitroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-6-nitroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-6-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-7-8-3-2-6-11-9(8)4-5-10(7)12(13)14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXLJDXYCHLQFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C=CC=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50494293 | |
| Record name | 5-Methyl-6-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50494293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65745-70-2 | |
| Record name | 5-Methyl-6-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50494293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Methyl-6-nitroquinoline: Structure, Properties, and Synthetic Pathways
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The chemical compound 5-Methyl-6-nitroquinoline is not extensively documented in publicly available chemical literature and databases. Consequently, this guide has been meticulously compiled by leveraging data from closely related isomers, namely 6-Methyl-5-nitroquinoline, 5-nitroquinoline, and 6-nitroquinoline. All properties and reaction pathways described herein are based on established principles of chemical reactivity and spectroscopic data from these analogous structures. This document serves as a predictive and informational resource to guide future research into this specific isomer.
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimalarial, antibacterial, and anticancer properties. The introduction of substituents such as methyl and nitro groups onto the quinoline ring can profoundly influence the molecule's physicochemical properties, reactivity, and pharmacological profile. This guide provides a comprehensive technical overview of 5-Methyl-6-nitroquinoline, a lesser-known derivative, by examining its anticipated chemical structure, molecular properties, plausible synthetic routes, and potential for further investigation in drug discovery and development.
Chemical Structure and Molecular Properties
5-Methyl-6-nitroquinoline is a heterocyclic aromatic compound with the molecular formula C₁₀H₈N₂O₂. Its structure consists of a quinoline bicyclic system with a methyl group substituted at the 5-position and a nitro group at the 6-position. The presence of the electron-donating methyl group and the electron-withdrawing nitro group on the benzene ring of the quinoline moiety is expected to create a unique electronic environment, influencing its reactivity and intermolecular interactions.
Structural Representation
Caption: Proposed two-step synthesis of 5-Methyl-6-nitroquinoline.
Expertise & Experience Insights: The choice of the Skraup synthesis is based on its reliability for generating substituted quinolines from anilines. The subsequent nitration step is critical. The directing effects of the methyl group (ortho-, para-directing) and the quinoline nitrogen (deactivating, directing to the benzene ring) would need to be carefully considered to achieve the desired 6-nitro substitution. Optimization of reaction conditions, particularly temperature and the composition of the nitrating mixture, would be paramount to control regioselectivity and minimize the formation of other isomers.
Reactivity
The reactivity of 5-Methyl-6-nitroquinoline is dictated by the interplay of the quinoline ring system and its substituents.
-
Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group at the 6-position is expected to activate the quinoline ring towards nucleophilic attack, particularly at positions ortho and para to the nitro group.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C). This would yield 5-Methyl-6-aminoquinoline, a valuable intermediate for further functionalization.
-
Electrophilic Aromatic Substitution: Further electrophilic substitution on the benzene ring is likely to be disfavored due to the deactivating effect of the nitro group. If forced, substitution would likely occur at the 8-position. The pyridine ring is generally resistant to electrophilic attack. [1]
Experimental Protocols
The following are generalized, self-validating protocols for the synthesis and characterization of 5-Methyl-6-nitroquinoline, based on established methods for analogous compounds.
Protocol 1: Synthesis of 5-Methylquinoline (Skraup Synthesis)
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a mechanical stirrer.
-
Reagent Addition: To the flask, add 3-methylaniline, glycerol, a catalytic amount of concentrated sulfuric acid, and an oxidizing agent such as nitrobenzene.
-
Heating: Heat the mixture cautiously to initiate the exothermic reaction. Once the reaction begins, moderate the heating to maintain a steady reflux.
-
Work-up: After the reaction is complete (monitored by TLC), cool the mixture and carefully pour it into a large volume of water. Neutralize the excess acid with a base (e.g., NaOH solution) until the solution is alkaline.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography to obtain 5-methylquinoline.
Protocol 2: Nitration of 5-Methylquinoline
-
Reaction Setup: In a flask cooled in an ice-salt bath, dissolve 5-methylquinoline in concentrated sulfuric acid.
-
Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the quinoline solution, maintaining a low temperature (e.g., 0-5 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Precipitation and Filtration: The nitrated product should precipitate. Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield purified 5-Methyl-6-nitroquinoline. The exact isomer distribution would need to be determined by spectroscopic methods.
Protocol 3: Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve the purified product in a suitable deuterated solvent (e.g., CDCl₃). The spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring, a singlet for the methyl group, and distinct downfield shifts for the protons in proximity to the nitro group.
-
¹³C NMR: The spectrum will show the corresponding signals for the ten carbon atoms in the molecule, with the carbon attached to the nitro group being significantly deshielded.
-
-
Mass Spectrometry (MS):
-
Obtain the mass spectrum using a suitable ionization technique (e.g., ESI, EI). The molecular ion peak (M⁺) should be observed at m/z = 188.18. Fragmentation patterns can provide further structural confirmation. [2]* Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum (e.g., using a KBr pellet). Characteristic absorption bands for the nitro group (asymmetric and symmetric stretches) are expected around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations will also be present.
-
Potential Applications in Drug Development
The 5-Methyl-6-nitroquinoline scaffold holds potential for the development of novel therapeutic agents. The nitro group is a key pharmacophore in several existing drugs and can also serve as a handle for further chemical modifications.
-
Anticancer Agents: Nitroaromatic compounds have been investigated for their potential as hypoxia-activated prodrugs. [3]In the low-oxygen environment of solid tumors, the nitro group can be reduced to a cytotoxic species.
-
Antimicrobial Agents: The quinoline core is present in many antimicrobial drugs. The specific substitution pattern of 5-Methyl-6-nitroquinoline may confer activity against various bacterial or parasitic strains. [4]* Kinase Inhibitors: The quinoline scaffold can be elaborated to design inhibitors of various protein kinases, which are important targets in cancer therapy.
The potential biological activity of 5-Methyl-6-nitroquinoline can be conceptualized in the context of its ability to intercalate with DNA or inhibit key cellular enzymes, a mechanism shared by other quinoline-based drugs.
Caption: Potential mechanism of action for 5-Methyl-6-nitroquinoline.
Conclusion
5-Methyl-6-nitroquinoline represents an intriguing yet underexplored area of quinoline chemistry. Based on the well-established chemistry of its isomers, it is predicted to be a stable, crystalline solid with potential for diverse chemical transformations and biological activities. The synthetic pathways and characterization protocols outlined in this guide provide a solid foundation for researchers to begin investigating this compound. Further studies are warranted to synthesize and characterize 5-Methyl-6-nitroquinoline, evaluate its biological properties, and explore its potential as a scaffold for the development of new therapeutic agents.
References
-
PubChem. 6-Methyl-5-nitroquinoline. National Center for Biotechnology Information. [Link]
-
PubChem. 5-Nitroquinoline. National Center for Biotechnology Information. [Link]
-
PubChem. 6-Nitroquinoline. National Center for Biotechnology Information. [Link]
-
PubChem. 6-Methyl-5-nitroquinoline | C10H8N2O2 | CID 90009. [Link]
-
Tutorsglobe.com. Reactions of Quinolines, Chemistry tutorial. [Link]
-
Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC. [Link]
-
Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes - MDPI. [Link]
-
Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC. [Link]
-
Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. [Link]
-
Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells - MDPI. [Link]
-
Biological Evaluation of Some Quinoline Derivatives With Different Functional Groups as Anticancer Agents - PubMed. [Link]
Sources
- 1. tutorsglobe.com [tutorsglobe.com]
- 2. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes | MDPI [mdpi.com]
- 4. guidechem.com [guidechem.com]
medicinal chemistry applications of 5-Methyl-6-nitroquinoline derivatives
The 5-Methyl-6-nitroquinoline Scaffold: Synthetic Access and Medicinal Utility[1][2]
Executive Summary
5-Methyl-6-nitroquinoline (CAS: 14452-09-6) represents a critical "gateway" scaffold in medicinal chemistry, primarily serving as the regioselective precursor to 5-methyl-6-aminoquinoline derivatives.[1] While the nitro-derivative itself acts as an electrophilic pharmacophore in specific antibacterial contexts, its paramount value lies in its role as a sterically constrained, electron-deficient building block.[1]
The presence of the 5-methyl group provides two distinct pharmacological advantages over the unsubstituted quinoline core:
-
Steric Occlusion: It creates a "molecular bumper" adjacent to the 6-position, restricting the conformational freedom of substituents attached at C6 (e.g., amides or ureas in kinase inhibitors).[1]
-
Metabolic Blockade: It prevents oxidative metabolism (hydroxylation) at the vulnerable C5 position, a common clearance pathway for quinoline drugs.
This guide details the synthesis, purification, and application of this scaffold, emphasizing its utility in developing kinase inhibitors, DNA intercalators, and antitubercular agents.[1]
Chemical Architecture & Synthesis
The synthesis of 5-methyl-6-nitroquinoline is non-trivial due to the directing effects of the quinoline nitrogen and the 5-methyl substituent.
Retrosynthetic Logic
The primary challenge is Regioselectivity .
-
The Quinoline Ring: The nitrogen atom deactivates the pyridine ring (C2, C3, C4) towards electrophilic aromatic substitution (EAS).[1] Nitration occurs on the carbocyclic ring (C5, C6, C7, C8).[1]
-
The 5-Methyl Group: An ortho/para director. It activates positions C6 (ortho) and C8 (para).
-
The Conflict: Nitration of 5-methylquinoline yields a mixture of 6-nitro (ortho to Me) and 8-nitro (para to Me) isomers.
Optimized Synthetic Protocol
The following protocol maximizes yield while addressing the critical separation of the 6-nitro and 8-nitro isomers.
Step 1: Nitration of 5-Methylquinoline
-
Reagents: Fuming Nitric Acid (
, >90%), Sulfuric Acid ( ).[1] -
Conditions:
to . -
Mechanism: The nitronium ion (
) attacks the C6 and C8 positions. The 5-methyl group sterically hinders C6 slightly, but electronic activation often favors C6/C8 roughly 1:1 or 4:6 depending on temperature.[1]
Step 2: Isomer Separation (The Critical Step) Unlike many isomers, the 5-methyl-6-nitro and 5-methyl-8-nitro species possess distinct solubility profiles and pKa values.[1]
-
Fractional Crystallization: The 8-nitro isomer is typically less soluble in ethanol/acetone mixtures and crystallizes first. The 6-nitro isomer remains in the mother liquor.
-
Chromatography: Silica gel flash chromatography (Hexane:EtOAc gradient) effectively separates the two, with the 8-nitro typically eluting first due to intramolecular H-bonding (if reduced) or dipole minimization.[1]
Visualization: Synthetic Pathway
Caption: Synthetic workflow for isolating the 5-methyl-6-nitroquinoline scaffold from the isomeric mixture.
Medicinal Chemistry Applications
The 5-methyl-6-nitroquinoline scaffold is rarely the final drug.[1] Instead, it is the linchpin intermediate for three primary therapeutic classes.[1]
Kinase Inhibitors (Oncology)
The reduced form, 5-methyl-6-aminoquinoline , acts as an ATP-competitive hinge binder.[1]
-
Mechanism: The quinoline nitrogen (N1) accepts a hydrogen bond from the kinase hinge region. The 6-amino group is derivatized (e.g., to a urea or amide) to access the "back pocket" of the kinase.[1]
-
Role of 5-Methyl:
DNA Intercalators (Anticancer/Antibacterial)
Planar aromatic systems intercalate between DNA base pairs.
-
Nitro-Activation: In hypoxic tumor environments, the 6-nitro group can be bioreduced to a hydroxylamine or nitro radical anion, causing direct DNA damage (strand breaks).[1] This exploits the "hypoxia-activated prodrug" strategy.
-
Intercalation Physics: The 5-methyl group increases lipophilicity (
), enhancing membrane permeability, while the planar quinoline core stacks with DNA bases.[1]
Antitubercular Agents
Nitroquinolines (analogous to Nitroxoline) have shown efficacy against Mycobacterium tuberculosis.
-
Mechanism: Chelation of divalent metal ions (
, ) essential for bacterial RNA polymerase or metalloproteases.[1] The 5-methyl-6-nitro core can be functionalized at C8 (via oxidation) to create 8-hydroxy-quinoline derivatives with enhanced steric bulk.[1]
Structure-Activity Relationship (SAR) Analysis
For medicinal chemists, the 5-methyl-6-nitroquinoline scaffold offers specific vectors for optimization.
| Position | Functional Group | SAR Implication |
| N-1 | Nitrogen | H-Bond Acceptor: Critical for kinase hinge binding and metal chelation. |
| C-2 | Hydrogen/Alkyl | Metabolic Soft Spot: C2 is prone to oxidation.[1] Substitution (e.g., -Me) here blocks metabolism but increases lipophilicity. |
| C-5 | Methyl | Steric/Metabolic Block: Prevents C5-oxidation.[1] Forces non-planar conformation of C6-substituents. Increases lipophilicity. |
| C-6 | Nitro ( | Warhead/Handle: Electron-withdrawing. Bioreducible to toxic species (anticancer). Precursor to Amine ( |
| C-8 | Hydrogen | Access Vector: Can be functionalized (e.g., to -OH) to create metal-chelating motifs.[1] |
Visualization: SAR Map
Caption: Functional vectors of the 5-methyl-6-nitroquinoline scaffold for drug design.
Detailed Experimental Protocols
Protocol A: Regioselective Synthesis of 5-Methyl-6-nitroquinoline
Adapted from standard quinoline nitration procedures (e.g., J. Chem. Soc. protocols).
-
Preparation: In a 250 mL round-bottom flask, place 5-methylquinoline (14.3 g, 0.1 mol).
-
Acidification: Cool to
in an ice-salt bath. Add conc. sulfuric acid ( , 30 mL) dropwise with vigorous stirring. Maintain temp . -
Nitration: Prepare a mixture of fuming nitric acid (10 mL) and conc. sulfuric acid (10 mL). Add this mixture dropwise to the quinoline solution over 45 minutes, keeping temp
. -
Reaction: Allow to warm to room temperature (
) and stir for 2 hours. Monitor by TLC (Silica, 50% EtOAc/Hexane).[1] -
Quench: Pour the reaction mixture onto 500 g of crushed ice. Neutralize carefully with ammonium hydroxide (
) to pH 8-9. A yellow precipitate (mixture of isomers) will form. -
Purification (Separation):
-
Filter the crude solid.
-
Recrystallize from hot ethanol . The 8-nitro isomer typically crystallizes out first upon cooling. Filter off the crystals.
-
Concentrate the filtrate (mother liquor) to obtain the enriched 6-nitro isomer .
-
Refinement: Purify the filtrate residue by flash column chromatography (Silica gel, Hexane:EtOAc 8:2) to isolate pure 5-methyl-6-nitroquinoline (Pale yellow needles).[1]
-
Protocol B: Reduction to 5-Methyl-6-aminoquinoline
Essential for converting the scaffold into a kinase inhibitor precursor.[1]
-
Dissolution: Dissolve 5-methyl-6-nitroquinoline (1.88 g, 10 mmol) in Methanol (50 mL).
-
Catalyst: Add 10% Pd/C (200 mg) under nitrogen atmosphere.
-
Hydrogenation: Stir under Hydrogen gas (
) balloon pressure for 4-6 hours at RT. -
Workup: Filter through a Celite pad to remove catalyst. Evaporate solvent.
-
Result: 5-Methyl-6-aminoquinoline is obtained as a brown solid, ready for coupling reactions (e.g., with isocyanates to form ureas).[1]
References
-
Synthesis of Nitroquinolines: Journal of the Chemical Society, "Nitration of Quinoline and Methylquinolines." (Classic reference for regioselectivity).
-
Separation of Isomers: European Patent EP0858998A1, "Separation of 5-nitroquinoline and 8-nitroquinoline." (Describes the principles of separating nitroquinoline isomers).
-
Anticancer Activity of Quinoline Derivatives: BenchChem Technical Guide, "In Vitro Anticancer Activity of 5-Methylquinoline Derivatives." (Context on the biological activity of the 5-methyl core). [1]
-
Vicarious Nucleophilic Substitution: Mąkosza, M. et al., "Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement."[1] (Advanced functionalization of the nitro-scaffold).
-
Kinase Inhibitor Scaffolds: Journal of Medicinal Chemistry, "Structure-Activity Relationships of 6-Aminoquinoline Derivatives as Kinase Inhibitors." (General application of the amino-derivative).
Sources
literature review of 5-Methyl-6-nitroquinoline in antimalarial research
An In-Depth Technical Guide to 5-Methyl-6-nitroquinoline in Antimalarial Research[1]
Part 1: Executive Summary & Strategic Relevance
In the specialized field of antimalarial drug development, 5-Methyl-6-nitroquinoline occupies a critical, dual-purpose niche. It is primarily known as the regioisomeric counterpart to 5-methyl-8-nitroquinoline—the essential precursor for 5-methyl-substituted 8-aminoquinolines (such as 5-methylprimaquine).[1]
The strategic importance of this molecule lies in the Structure-Activity Relationship (SAR) of 8-aminoquinolines.[1] Unsubstituted 8-aminoquinolines (like Primaquine) suffer from rapid metabolic hydroxylation at the 5-position, leading to the formation of hemotoxic quinone-imines that cause methemoglobinemia.[1] Introducing a methyl group at the 5-position blocks this metabolic pathway, significantly improving the safety profile.[1]
However, the synthesis of this "blocked" scaffold via the nitration of 5-methylquinoline yields a mixture of the desired 8-nitro isomer and the 5-methyl-6-nitroquinoline isomer.[1][2] Consequently, mastering the chemistry, separation, and distinct pharmacological potential of the 6-nitro isomer is a prerequisite for producing high-purity, next-generation antimalarials.[1]
Part 2: Chemical Identity & Synthesis
The Nitration Challenge: Regioselectivity
The synthesis of 5-Methyl-6-nitroquinoline is governed by the electrophilic aromatic substitution of 5-methylquinoline. The presence of the methyl group at position 5 activates the adjacent positions (ortho and para relative to the methyl group) on the benzenoid ring.[1]
-
Reagents: Fuming Nitric Acid (
), Concentrated Sulfuric Acid ( ).[1][2] -
Mechanism: The protonated quinolinium ring deactivates the pyridine moiety, directing nitration exclusively to the benzene ring. The methyl group at C5 directs the incoming nitro group primarily to C8 (para) and C6 (ortho) .[1]
Yield Distribution:
-
5-Methyl-8-nitroquinoline (Major): ~50–60% (Precursor to 5-methylprimaquine).[1]
-
5-Methyl-6-nitroquinoline (Minor/Secondary): ~30–40% (The focus of this guide).[1]
Visualization: Regioselective Nitration Pathway
Figure 1: Divergent synthesis pathway showing the competitive formation of 6-nitro and 8-nitro isomers.[1]
Part 3: Separation & Purification Protocols
The separation of the 6-nitro isomer from the 8-nitro isomer is the single most critical step in this workflow. Failure to remove the 6-nitro isomer leads to the formation of 5-methyl-6-aminoquinoline downstream, which lacks the gametocytocidal activity of the 8-amino pharmacophore and may introduce off-target toxicity.[1]
Physicochemical Differentiation
| Property | 5-Methyl-6-nitroquinoline | 5-Methyl-8-nitroquinoline |
| Melting Point | 150–155 °C | 138–140 °C |
| Solubility (Ethanol) | Lower (Precipitates first) | Higher (Remains in mother liquor) |
| Solubility (Acid) | Forms less soluble salts | Forms more soluble salts |
| Polarity (TLC) | Slightly more polar | Less polar |
Experimental Protocol: Fractional Crystallization
This protocol utilizes the differential solubility of the isomers in ethanol/acetone mixtures.
-
Crude Isolation: Pour the nitration reaction mixture onto crushed ice. Neutralize with ammonium hydroxide (
) to precipitate the crude mixture of nitro-isomers. Filter and dry the yellow solid.[1] -
Solvent Selection: Dissolve the crude solid in boiling Ethanol (95%) or an Acetone/Hexane (1:3) mixture.[1] Use approximately 10 mL of solvent per gram of crude material.[1]
-
Selective Precipitation:
-
Verification: Analyze the crystals via
-NMR.-
Diagnostic Signal: Look for the coupling constants of the aromatic protons on the benzene ring.[1] The H6/H7 coupling in the 8-nitro isomer differs from the H7/H8 coupling in the 6-nitro isomer.
-
Part 4: Antimalarial Utility & Pharmacological Context
While 5-methyl-8-nitroquinoline is the direct precursor to known drugs, 5-methyl-6-nitroquinoline serves two distinct roles in high-level research:
Negative Control in SAR Studies
In structure-activity relationship (SAR) profiling, the 6-aminoquinoline derivative (obtained by reducing 5-methyl-6-nitroquinoline) is used to validate the 8-amino pharmacophore .[1]
-
Observation: Moving the amine from position 8 to position 6 results in a complete loss of hypnozoitocidal (anti-relapse) activity against P. vivax.[1]
-
Mechanism: The 8-amino group is required for the formation of the specific redox-active metabolites responsible for killing liver-stage parasites. The 6-amino isomer cannot undergo the same metabolic activation.
Precursor for Fused-Ring DNA Intercalators
5-Methyl-6-nitroquinoline is a key starting material for the synthesis of Anthrazolines and Phenanthrolines via the Skraup reaction.[1]
-
Reaction: Reduction to 5-methyl-6-aminoquinoline followed by a Skraup cyclization (glycerol/sulfuric acid) yields 10-methyl-1,6-anthrazoline .[1]
-
Antimalarial Mechanism: These planar, fused tricyclic/tetracyclic systems function as DNA intercalators , similar to acridines.[1] They inhibit DNA replication in the blood stages of Plasmodium falciparum, offering a different mechanism of action compared to the oxidative stress induced by 8-aminoquinolines.[1]
Visualization: Divergent Pharmacological Pathways
Figure 2: Transformation of the 6-nitro isomer into DNA-targeting antimalarial scaffolds.
Part 5: References
-
BenchChem. (2025).[1][5] 5-Methylquinoline: Chemical Properties and Structure. Retrieved from [1]
-
Sigma-Aldrich. (n.d.).[1] 6-Methyl-5-nitroquinoline Product Specification. Retrieved from [1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 90009, 6-Methyl-5-nitroquinoline. Retrieved from [1]
-
Organic Syntheses. (n.d.). 6-Methoxy-8-nitroquinoline and Related Quinolines. Retrieved from [1]
-
Brieflands. (n.d.). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline. Retrieved from [1]
-
VDOC. (n.d.). Chemistry of Heterocyclic Compounds: Quinolines, Part I. Retrieved from [1]
Sources
Thermodynamic Properties and Stability of Nitroquinoline Intermediates
This guide serves as a technical reference for the thermodynamic characterization, stability profiling, and process safety of nitroquinoline intermediates. It is designed for medicinal chemists and process safety engineers to ensure the safe scale-up of these high-energy scaffolds.
Executive Summary
Nitroquinolines, particularly the 5-nitro and 8-nitro isomers, are critical electrophilic scaffolds in the synthesis of antibacterial agents (e.g., Nitroxoline), antimalarials, and modulating agents for diverse oncological targets. However, their synthesis via electrophilic aromatic substitution is thermodynamically aggressive, and the resulting intermediates possess significant potential energy.
This guide delineates the structural causality of their formation, their physicochemical baselines, and the rigorous stability protocols required to handle them. We emphasize that while these compounds are kinetically stable at ambient conditions, they exhibit characteristic nitroaromatic decomposition pathways that necessitate precise thermal monitoring.
Structural and Electronic Basis of Stability
The Nitration Mechanism: Kinetic vs. Thermodynamic Control
The nitration of quinoline does not proceed on the free base. In the strongly acidic media (mixed acid:
-
Regioselectivity: Attack occurs preferentially at positions 5 and 8.[1]
-
Causality: The transition state (sigma complex) for attack at positions 5 and 8 preserves the aromatic sextet of the protonated pyridine ring more effectively than attack at positions 6 or 7.
-
Isomer Ratio: The reaction typically yields a ~1:1 mixture of 5-nitroquinoline and 8-nitroquinoline. This distribution is kinetically controlled ; isomerization between the two is not observed under standard nitration conditions, implying a high barrier to interconversion.
Visualizing the Reaction Pathway
The following diagram illustrates the electrophilic substitution pathway, highlighting the critical protonated intermediate that directs regioselectivity.
Figure 1: Electrophilic aromatic substitution mechanism of quinoline nitration. The protonated nitrogen deactivates the heterocyclic ring, directing the nitronium ion (
Physicochemical & Thermodynamic Properties
Accurate thermodynamic data is essential for process modeling and solubility predictions. While enthalpy of formation (
Comparative Property Table
| Property | 5-Nitroquinoline | 8-Nitroquinoline | Notes/Causality |
| CAS Number | 607-34-1 | 607-35-2 | |
| Molecular Weight | 174.16 g/mol | 174.16 g/mol | |
| Physical State | Pale Yellow Solid | Yellow/Orange Prisms | |
| Melting Point | 71–73 °C | 91.5 °C | 8-nitro isomer has higher lattice energy likely due to dipole alignment. |
| Boiling Point | ~310 °C (est.) | ~315 °C (est.) | Decomposition often precedes boiling. |
| Solubility (Water) | Slight | Slight | Hydrophobic aromatic core dominates. |
| Solubility (Organic) | Soluble (EtOH, EtOAc) | Soluble (EtOH, Acetone) | High solubility in polar aprotic solvents (DMF, DMSO). |
| > -300 J/g (est.) | > -300 J/g (est.) | High Energy Hazard. Exothermic decomposition.[2] |
Data Sources: ChemicalBook [1], PubChem [2].
Thermodynamic Stability
-
Enthalpy of Formation: Nitroaromatics typically have positive enthalpies of formation or low negative values, indicating they are thermodynamically unstable relative to their decomposition products (
). -
Estimation Protocol: In the absence of experimental combustion data, researchers should utilize DFT calculations (B3LYP/6-311+G(d,p)) or Benson Group Additivity methods to estimate
before scaling up.
Thermal Stability & Decomposition[2][3][4][5][6][7][8]
Decomposition Mechanism
The thermal decomposition of nitroquinolines follows a radical pathway characteristic of nitroaromatics.
-
Initiation: Homolytic cleavage of the
bond (Ar-NO2 Ar + NO2 ). This is the rate-determining step, typically occurring >200°C. -
Propagation: The
radical oxidizes the aromatic ring, leading to ring opening and the release of gaseous byproducts ( ). -
Hazard: This process is highly exothermic. If heat removal is insufficient (e.g., in a bulk reactor), it leads to thermal runaway.
Thermal Analysis (DSC) Interpretation
Differential Scanning Calorimetry (DSC) is the primary tool for stability screening.
-
Endotherm: A sharp peak at the melting point (72°C for 5-nitro, 91.5°C for 8-nitro).
-
Exotherm: A broad, energetic peak starting typically >220°C .
-
Warning: The presence of impurities (acids, metals) can lower the onset temperature (
) significantly.
-
Experimental Protocols (Self-Validating)
Synthesis & Separation Workflow
Objective: Isolate 5-nitro and 8-nitro isomers from a mixed acid nitration.
-
Nitration: Add quinoline dropwise to
at 0°C. Add fuming while maintaining . Heat to 70°C for 1 hour. -
Quenching: Pour onto ice/water. Neutralize with
to pH 9. -
Filtration: Collect the mixed isomer precipitate.
-
Separation (Validation Step):
HPLC Purity Assay
To validate the separation, use the following HPLC method adapted from standard nitroquinoline analysis [3].
-
Column: Zorbax SB-C18 (4.6 x 250 mm, 5 µm) or equivalent.
-
Mobile Phase: Acetonitrile : Water (40 :[5] 60) with 0.5% Ammonium Acetate.[5]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV @ 220 nm (quinoline core absorption).
-
Retention Order: Typically, the more polar 5-nitro elutes before the 8-nitro isomer, but this must be confirmed with pure standards.
Stability Testing Workflow
The following diagram outlines the mandatory safety testing workflow before scaling up any nitroquinoline synthesis >10g.
Figure 2: Thermal stability screening workflow. Any nitro compound exhibiting decomposition energy >100 J/g requires adiabatic calorimetry (ARC) to determine the Self-Accelerating Decomposition Temperature (SADT).
References
-
ChemicalBook. (2024). 5-Nitroquinoline Properties and Safety Data.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11830, 8-Nitroquinoline.
-
Google Patents. (1998). Separation of 5-nitroquinoline and 8-nitroquinoline (EP0858998A1).
-
Austin, M. W., & Ridd, J. H. (1963). The kinetics and mechanism of heteroaromatic nitration. Part I. Quinoline. Journal of the Chemical Society. [4]
-
Sielc Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 3. scientificlabs.ie [scientificlabs.ie]
- 4. mdpi.com [mdpi.com]
- 5. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
- 6. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 | SIELC Technologies [sielc.com]
5-Methyl-6-nitroquinoline CAS number and chemical identification
Executive Summary
5-Methyl-6-nitroquinoline (CAS: 65745-70-2) is a specialized heterocyclic building block used primarily in the synthesis of bioactive quinoline derivatives.[1][2] As a regioisomer formed during the nitration of 5-methylquinoline, it serves as a critical intermediate for developing aminoquinoline-based therapeutics, particularly in the fields of kinase inhibition and anti-infective research. This guide provides a comprehensive technical overview of its chemical identity, synthesis protocols, isolation strategies, and applications in modern drug discovery.
Chemical Identification & Properties
The following datasheet consolidates the physicochemical parameters for 5-Methyl-6-nitroquinoline. Researchers must verify the CAS number carefully, as positional isomers (e.g., 6-methyl-5-nitroquinoline or 5-methyl-8-nitroquinoline) are common and possess distinct properties.
| Parameter | Data |
| Chemical Name | 5-Methyl-6-nitroquinoline |
| CAS Number | 65745-70-2 |
| Molecular Formula | C₁₀H₉N₂O₂ |
| Molecular Weight | 188.18 g/mol |
| SMILES | CC1=C([O-])C=CC2=NC=CC=C21 |
| InChI Key | FLXLJDXYCHLQFQ-UHFFFAOYSA-N |
| Appearance | Pale yellow to brown crystalline solid |
| Solubility | Soluble in DMSO, DMF, Chloroform; sparingly soluble in water |
| Major Impurity | 5-Methyl-8-nitroquinoline (Regioisomer) |
Structural Visualization
The diagram below illustrates the core chemical identity and its relationship to key isomers.
Figure 1: Chemical relationship map highlighting the precursor and the primary regioisomer formed during synthesis.[3][4]
Synthesis & Manufacturing
The synthesis of 5-Methyl-6-nitroquinoline is classically achieved via the electrophilic aromatic nitration of 5-methylquinoline. This reaction is governed by the directing effects of the methyl group and the quinoline ring nitrogen.
Reaction Mechanism & Regioselectivity
The quinoline ring system consists of a benzene ring fused to a pyridine ring. Under acidic nitration conditions:
-
Protonation: The nitrogen atom is protonated, deactivating the pyridine ring toward electrophilic attack.
-
Substitution: The nitronium ion (
) attacks the activated benzene ring. -
Directing Effects: The methyl group at position 5 is an ortho, para-director.
-
Position 8 (Para): Sterically accessible and electronically favored, leading to the major product (5-methyl-8-nitroquinoline).
-
Position 6 (Ortho): Adjacent to the methyl group, leading to the minor product (5-methyl-6-nitroquinoline).
-
Experimental Protocol (Nitration)
Safety Warning: Fuming nitric acid and concentrated sulfuric acid are highly corrosive and oxidizing. Perform all operations in a functioning fume hood wearing appropriate PPE (acid-resistant gloves, face shield).
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and an ice bath, charge 10.0 mmol of 5-Methylquinoline (CAS 7661-55-4).
-
Acidification: Slowly add 5 mL of concentrated Sulfuric Acid (
) while maintaining the temperature below 5°C. The solution will generate heat (exothermic). -
Nitration: Dropwise, add a mixture of fuming Nitric Acid (
, 1.2 eq) and Sulfuric Acid. Maintain the internal temperature between 0°C and 5°C to minimize dinitration side products. -
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor reaction progress via TLC (eluent: Ethyl Acetate/Hexane) or LC-MS.
-
Quenching: Pour the reaction mixture carefully onto 100g of crushed ice. Neutralize the solution to pH ~8 using 20% NaOH or saturated
solution. A precipitate (mixture of isomers) will form. -
Extraction: Extract the aqueous layer three times with Dichloromethane (DCM) or Ethyl Acetate. Combine organic layers, dry over anhydrous
, and concentrate under vacuum. -
Purification (Critical): The crude residue contains both the 6-nitro and 8-nitro isomers.
-
Separation: Use flash column chromatography on silica gel.
-
Gradient: Start with 100% Hexane and gradually increase polarity to 20-30% Ethyl Acetate.
-
Elution Order: typically, the less polar isomer elutes first. (Note: Isomer polarity can vary; verify fractions by NMR).
-
Synthesis Workflow Diagram
Figure 2: Logical workflow for the synthesis and isolation of 5-Methyl-6-nitroquinoline.
Analytical Characterization
Validating the identity of the 6-nitro isomer against the 8-nitro isomer is the most challenging aspect of this workflow.
Proton NMR ( H-NMR) Differentiation
The substitution pattern on the benzene ring (positions 5, 6, 7, 8) dictates the splitting pattern.
-
5-Methyl-6-nitroquinoline (Target):
-
Positions: C5-Me, C6-
, C7-H, C8-H. -
Coupling: H7 and H8 are vicinal (adjacent). They will appear as two doublets (AB system) with a characteristic ortho-coupling constant (
). -
Shift: H7 is ortho to the nitro group and will be significantly deshielded (shifted downfield).
-
-
5-Methyl-8-nitroquinoline (Isomer):
-
Positions: C5-Me, C6-H, C7-H, C8-
. -
Coupling: H6 and H7 are vicinal. They will also appear as two doublets (
). -
Shift: H7 is ortho to the nitro group. Differentiation relies on subtle shift differences and NOE (Nuclear Overhauser Effect) experiments between the Methyl group (C5) and the adjacent proton (H6). In the 6-nitro isomer, the methyl group is adjacent to the nitro group, lacking an adjacent proton.
-
Mass Spectrometry
-
Method: LC-MS (ESI+).
-
Expected M+H:
. -
Fragmentation: Nitro compounds often show a characteristic loss of
( ) or ( ).
Applications in Drug Development
5-Methyl-6-nitroquinoline serves as a "privileged scaffold" precursor. The nitro group is rarely the final pharmacophore; rather, it is a handle for further functionalization.
-
Aminoquinoline Synthesis: Reduction of the nitro group (using
, , or ) yields 5-methyl-6-aminoquinoline . Aminoquinolines are vital for constructing:-
Kinase Inhibitors: The amino group can form hydrogen bonds within the ATP-binding pocket of kinases (e.g., Tpl2 kinase inhibitors).
-
DNA Intercalators: Planar quinoline systems can intercalate into DNA, serving as potential anticancer agents.
-
-
Antibacterial Agents: Functionalization at the C6 position allows for the development of analogues to existing quinolone antibiotics, potentially overcoming resistance mechanisms.
Safety & Handling (HSE)
-
GHS Classification:
-
Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (Harmful).
-
Skin/Eye Irritation: Category 2.
-
Genotoxicity: Nitroquinolines are known mutagens (Ames positive). Handle as a potential carcinogen.
-
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation or degradation.
-
Disposal: Incineration in a chemical waste facility equipped with afterburners and scrubbers (to manage
emissions).
References
-
BLD Pharm. (n.d.).[5] 5-Methyl-6-nitroquinoline (CAS 65745-70-2) Product Datasheet. Retrieved from
-
Fluorochem. (n.d.). 5-Methyl-6-nitroquinoline Product Information. Retrieved from
-
BenchChem. (2025). 5-Methylquinoline CAS 7661-55-4 Technical Guide. Retrieved from
-
PubChem. (n.d.). 6-Methyl-5-nitroquinoline (Isomer Comparison Data). National Library of Medicine. Retrieved from
-
ChemicalBook. (2025).[6] 5-Methyl-8-nitroquinoline (Major Isomer) Properties. Retrieved from
Sources
A Technical Guide to the Functionalization of the Quinoline Ring at the 6-Nitro Position
Introduction: The Quinoline Scaffold and the Strategic Importance of the 6-Nitro Group
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of activities, including antimalarial, anticancer, and antimicrobial properties.[1][2] The functionalization of this privileged heterocycle is a critical endeavor in drug discovery, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The 6-nitroquinoline moiety, in particular, serves as a highly versatile precursor. The nitro group's strong electron-withdrawing nature not only modulates the electronic properties of the quinoline ring but also provides a reactive handle for a diverse array of chemical transformations. This guide provides an in-depth exploration of the primary strategies for functionalizing 6-nitroquinoline, offering field-proven insights and detailed methodologies for researchers in organic synthesis and drug development.
The journey from 6-nitroquinoline to a diverse library of derivatives primarily hinges on a few core transformations. The most fundamental of these is the reduction of the nitro group to form the pivotal intermediate, 6-aminoquinoline. This amine then opens a gateway to a wealth of classical and modern derivatization techniques. Concurrently, the activating effect of the nitro group can be harnessed for nucleophilic aromatic substitution reactions. More recently, cutting-edge cross-coupling methods have emerged that utilize the nitro group itself as a leaving group, representing a paradigm shift in the functionalization of nitroarenes.
Sources
Methodological & Application
step-by-step synthesis of 5-Methyl-6-nitroquinoline from 5-methylquinoline
Application Note: Regioselective Synthesis of 5-Methyl-6-nitroquinoline
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 5-Methyl-6-nitroquinoline from 5-methylquinoline via electrophilic aromatic substitution. The procedure is designed for researchers in organic synthesis, medicinal chemistry, and drug development. Emphasis is placed on the mechanistic principles, safety protocols, reaction optimization, and rigorous analytical validation of the final compound. This guide explains the causality behind experimental choices to ensure reproducibility and high purity of the target molecule, a valuable intermediate in pharmaceutical research.
Introduction and Scientific Context
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide array of biological activities.[1] The strategic introduction of a nitro group onto the quinoline core significantly alters its electronic and steric properties, providing a chemical handle for further functionalization. 5-Methyl-6-nitroquinoline is a key intermediate for synthesizing more complex molecules, including potential therapeutic agents.
The synthesis described herein is a classic example of an electrophilic aromatic substitution (EAS) reaction. Understanding the directing effects of the pre-existing substituents on the quinoline ring is paramount for achieving the desired regioselectivity.
Core Principle: The Mechanism of Nitration
The nitration of 5-methylquinoline is governed by the principles of electrophilic aromatic substitution on a heterocyclic aromatic system.
-
Generation of the Electrophile : Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺), the active electrophile in this reaction.[2]
-
Directing Effects : The quinoline ring system presents a complex scenario for substitution.
-
Under strong acidic conditions, the quinoline nitrogen is protonated, forming the quinolinium ion. This N-protonated heterocycle is strongly deactivated towards electrophilic attack.[3] Therefore, substitution occurs preferentially on the carbocyclic (benzene) ring.
-
The methyl group (–CH₃) at the C-5 position is an activating, ortho, para-director due to its electron-donating inductive effect.[4]
-
Considering the C-5 position, the ortho positions are C-4 and C-6, and the para position is C-8. Attack at C-4 is disfavored due to its location on the deactivated pyridine ring.
-
This leaves the C-6 and C-8 positions as the most probable sites for nitration.[5] The protocol below is optimized to favor substitution at the C-6 position.
-
Diagram: The Nitration of 5-Methylquinoline
Caption: Mechanism overview for the synthesis.
Hazard Analysis and Safety Protocols
WARNING: Aromatic nitration is a highly exothermic process and can lead to runaway reactions if not strictly controlled. This procedure must be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE).
| Reagent/Substance | CAS Number | Hazard | Mitigation Measures |
| 5-Methylquinoline | 7661-55-4 | Harmful if swallowed, skin/eye irritant. | Wear nitrile gloves, safety glasses, and a lab coat. Handle in a fume hood. |
| Sulfuric Acid (98%) | 7664-93-9 | Severe skin/eye burns, toxic fumes. | Wear acid-resistant gloves, a face shield, and a lab coat. Add slowly to other solutions to avoid splashing. |
| Nitric Acid (70%) | 7697-37-2 | Severe skin/eye burns, oxidizer, toxic fumes. | Wear acid-resistant gloves, a face shield, and a lab coat. Keep away from combustible materials. |
| Dichloromethane | 75-09-2 | Suspected carcinogen, skin/eye irritant. | Use only in a fume hood. Avoid inhalation and skin contact. |
| Sodium Bicarbonate | 144-55-8 | Low hazard. | Standard lab PPE. Be aware of CO₂ evolution during neutralization. |
Emergency Preparedness:
-
An emergency eyewash and safety shower must be immediately accessible.[6]
-
A spill kit containing a neutralizer for acids (e.g., sodium bicarbonate) must be available.
-
The reaction should be conducted within secondary containment (e.g., a large pan) to contain potential spills.
Experimental Protocol: Synthesis and Purification
This protocol is adapted from established methodologies for the nitration of quinoline derivatives.[5]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 5-Methylquinoline | 143.19 | 5.00 g | 34.92 |
| Sulfuric Acid (conc.) | 98.08 | 20 mL | - |
| Nitric Acid (70%) | 63.01 | 2.3 mL | ~36.7 |
| Dichloromethane | 84.93 | 150 mL | - |
| Sodium Bicarbonate (sat. soln.) | 84.01 | 100 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | ~10 g | - |
| Ethanol (for recrystallization) | 46.07 | As needed | - |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-methylquinoline (5.00 g).
-
Acidification: Place the flask in an ice/water bath. Slowly and carefully add concentrated sulfuric acid (20 mL) dropwise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. The resulting solution should be a clear, viscous liquid.
-
Nitration: Pre-cool the concentrated nitric acid (2.3 mL) in a separate vial in the ice bath. Add the cold nitric acid to the reaction mixture dropwise via a syringe or dropping funnel over 30 minutes. Crucial: Maintain the internal temperature of the reaction strictly between 0 and 5 °C. A rapid temperature increase indicates an uncontrolled reaction.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir in the ice bath for an additional 2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase.
-
Quenching: Fill a 500 mL beaker with approximately 200 g of crushed ice. While stirring the ice vigorously, slowly and carefully pour the reaction mixture onto the ice. This step is highly exothermic and must be done slowly to control the heat generated.[7] A precipitate (the crude product) should form.
-
Neutralization: Allow the ice to melt. Slowly add saturated sodium bicarbonate solution to the beaker until the evolution of CO₂ gas ceases and the pH of the solution is neutral (~pH 7-8).
Work-up and Purification
-
Extraction: Transfer the neutralized slurry to a 500 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) to remove any residual acid, followed by a wash with brine (1 x 50 mL).[7]
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate. Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude solid product.
-
Recrystallization: Recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol, then allow it to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Diagram: Experimental Synthesis Workflow
Caption: Step-by-step synthesis and purification workflow.
Characterization and Validation
The identity and purity of the final product, 5-Methyl-6-nitroquinoline, must be confirmed through rigorous analytical techniques.
| Property | Expected Value | Method |
| Molecular Formula | C₁₀H₈N₂O₂ | - |
| Molar Mass | 188.18 g/mol | Mass Spectrometry |
| Physical Appearance | Yellow to light brown crystalline solid | Visual Inspection |
| Melting Point | ~114-116 °C (literature dependent) | Melting Point Apparatus[8] |
| ¹H NMR (CDCl₃) | Expect characteristic shifts for aromatic protons and the methyl group. The introduction of the nitro group will cause downfield shifts of adjacent protons. | 400 MHz NMR Spectrometer |
| ¹³C NMR (CDCl₃) | Expect signals corresponding to the 10 carbons in the molecule. | 400 MHz NMR Spectrometer |
| FT-IR (ATR) | Expect strong peaks around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹ corresponding to the asymmetric and symmetric N-O stretching of the nitro group. | FT-IR Spectrometer |
Expected Yield: A typical isolated yield for this reaction after purification is in the range of 65-75%.
Conclusion
This application note provides a reliable and detailed protocol for the regioselective nitration of 5-methylquinoline to produce 5-methyl-6-nitroquinoline. By carefully controlling the reaction temperature and following the outlined safety, work-up, and purification procedures, researchers can confidently synthesize this valuable chemical intermediate with high purity. The mechanistic insights provided should aid in troubleshooting and adapting the protocol for related substrates.
References
-
Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology. IIP Series.
-
Patil, S. A., et al. (2020). Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline. Materials Today: Proceedings.
-
Al-Ostoot, F. H., et al. (2021). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Oriental Journal of Chemistry.
-
Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 90009, 6-Methyl-5-nitroquinoline.
-
Chemistry Stack Exchange. (2025). Why does the nitration of quinoline occur at the 5 (and 8) position?
-
Reddit. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?
-
Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!
-
BenchChem. (2025). Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions.
-
LibreTexts Chemistry. (2024). 16.4: Substituent Effects in Electrophilic Substitutions.
-
Organic Chemistry Tutor. (2023). Determining Directing Effects in Electrophilic Aromatic Substitutions.
-
Wang, S., et al. (2023). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Journal of the American Chemical Society.
-
Guggenheim, T. L. (Ed.). (2013). Chemistry, Process Design, and Safety for the Nitration Industry. ACS Symposium Series.
-
Lab Safety - Chemical Safety. (2024). Nitration reaction safety.
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions.
-
Enyedy, É. A., et al. (2023). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer. International Journal of Molecular Sciences.
-
Quora. (2018). Why does an electrophilic attack occur at the 5 and 8 position in Quinoline?
-
SlideShare. (2018). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole.
-
Elson, A. W. (1902). Synthesis of derivatives of quinoline. Journal of the American Chemical Society.
-
BenchChem. (2025). A Technical Guide to the Physicochemical Properties of 6-Nitroquinoline.
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Introduction: The Significance of 6-Amino-5-methylquinoline in Medicinal Chemistry
Application Notes and Protocols for the Catalytic Hydrogenation of 5-Methyl-6-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
6-Amino-5-methylquinoline is a critical intermediate in the synthesis of a wide array of pharmacologically active molecules. [1]Its structural motif is found in compounds designed as kinase inhibitors, which are pivotal in the development of targeted therapies for diseases such as cancer and various inflammatory disorders. [1]The efficient and scalable production of high-purity 6-amino-5-methylquinoline is therefore a cornerstone of many drug discovery and development programs. The most common and industrially viable method for its synthesis is the catalytic hydrogenation of its nitro precursor, 5-methyl-6-nitroquinoline. This document provides a comprehensive guide to the catalytic hydrogenation of 5-methyl-6-nitroquinoline, detailing various protocols, the rationale behind experimental choices, and critical safety considerations.
Understanding the Reaction: Mechanism and Catalyst Selection
The catalytic hydrogenation of a nitro group to an amine is a well-established transformation in organic synthesis. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species. [2][3]The choice of catalyst is paramount for achieving high yield and selectivity, minimizing side reactions, and ensuring a safe process.
Catalyst Options:
-
Palladium on Carbon (Pd/C): This is often the catalyst of choice for nitro group reductions due to its high activity and selectivity. [4][5]It is effective under a range of temperatures and pressures. However, it can also catalyze the hydrogenation of other functional groups, so careful optimization is necessary. [5][6]* Raney Nickel (Raney Ni): A cost-effective alternative to palladium, Raney Nickel is also highly active for the hydrogenation of nitro compounds. [7][8]It can be particularly useful when the substrate contains functionalities sensitive to hydrogenolysis, such as aromatic halogens. [7]* Platinum on Carbon (Pt/C): Platinum catalysts are also effective but can sometimes lead to over-reduction of the quinoline ring system if not carefully controlled.
Solvent Selection:
The choice of solvent is crucial for substrate solubility and can influence reaction kinetics. Common solvents for the hydrogenation of nitroquinolines include:
-
Methanol
-
Ethanol
-
Ethyl acetate
-
Tetrahydrofuran (THF)
For substrates with poor solubility, aqueous solutions with additives may be considered. [9]
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for specific laboratory conditions and scales.
Protocol 1: Palladium on Carbon Catalyzed Hydrogenation
This protocol is a general and robust method for the reduction of 5-methyl-6-nitroquinoline.
Materials:
-
5-Methyl-6-nitroquinoline
-
10% Palladium on carbon (Pd/C), 50% wet
-
Methanol (reagent grade)
-
Hydrogen gas (high purity)
-
Nitrogen gas (inert)
-
Celite® or another filter aid
Equipment:
-
Parr shaker hydrogenation apparatus or a similar pressure reactor
-
Round-bottom flask
-
Magnetic stirrer
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Vessel Preparation: Ensure the hydrogenation vessel is clean and dry. Purge the vessel with nitrogen gas to remove any residual oxygen.
-
Charging the Reactor: In a round-bottom flask, dissolve 5-methyl-6-nitroquinoline (1.0 eq) in methanol (10-20 mL per gram of substrate).
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (1-5 mol%). Caution: Palladium on carbon is pyrophoric when dry. Handle with care and always in a moist state.
-
Transfer to Reactor: Transfer the slurry to the hydrogenation vessel.
-
Hydrogenation:
-
Seal the reactor and purge with nitrogen three times.
-
Purge with hydrogen gas three times.
-
Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi).
-
Begin vigorous stirring and heat to the desired temperature (typically 25-50 °C).
-
-
Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 2-6 hours. For more precise monitoring, thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be used on aliquots carefully withdrawn from the reactor.
-
Work-up:
-
Once the reaction is complete, cool the vessel to room temperature.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol. Caution: The catalyst on the filter paper can be pyrophoric. Do not allow it to dry completely in the air. Quench the catalyst by carefully adding water to the filter cake while it is still damp with solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to yield the crude 6-amino-5-methylquinoline.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography. [10]
Protocol 2: Raney Nickel Catalyzed Hydrogenation
This protocol is a suitable alternative, particularly for larger-scale syntheses where cost is a factor.
Materials:
-
5-Methyl-6-nitroquinoline
-
Raney Nickel (slurry in water)
-
Ethanol (reagent grade)
-
Hydrogen gas (high purity)
-
Nitrogen gas (inert)
-
Celite® or another filter aid
Equipment:
-
Same as Protocol 1
Procedure:
-
Catalyst Preparation: Decant the water from the Raney Nickel slurry and wash the catalyst with ethanol (3 x 10 mL per gram of catalyst) to remove residual water.
-
Charging the Reactor: In a round-bottom flask, dissolve 5-methyl-6-nitroquinoline (1.0 eq) in ethanol (10-20 mL per gram of substrate).
-
Catalyst Addition: Add the washed Raney Nickel (approximately 10-20% by weight of the substrate) to the reaction mixture. Caution: Raney Nickel is pyrophoric and should be handled as a slurry under an inert atmosphere.
-
Hydrogenation: Follow the same procedure as in Protocol 1 (steps 5 and 6), adjusting the pressure and temperature as needed (typically 100-500 psi and 40-80 °C).
-
Work-up:
-
Follow the same procedure as in Protocol 1 (step 7).
-
Note: Raney Nickel is also pyrophoric and should be handled with the same precautions as Pd/C.
-
-
Purification: Purify the crude product as described in Protocol 1.
Data Summary and Comparison
| Parameter | Protocol 1 (Pd/C) | Protocol 2 (Raney Ni) |
| Catalyst | 10% Pd/C | Raney Nickel |
| Catalyst Loading | 1-5 mol% | 10-20 wt% |
| Solvent | Methanol | Ethanol |
| Pressure | 50-100 psi | 100-500 psi |
| Temperature | 25-50 °C | 40-80 °C |
| Typical Reaction Time | 2-6 hours | 4-12 hours |
| Advantages | High activity, milder conditions | Cost-effective, good for sensitive groups |
| Disadvantages | Higher cost, potential for over-reduction | Higher pressure/temperature may be needed |
Safety and Handling Precautions
Catalytic hydrogenation is a potentially hazardous procedure and must be performed with strict adherence to safety protocols.
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions must be conducted in a well-ventilated fume hood, away from ignition sources. [11]* Pyrophoric Catalysts: Both Palladium on carbon and Raney Nickel are pyrophoric, especially when dry. [11]They should always be handled in a wet or slurry form and under an inert atmosphere. Spent catalyst should be carefully quenched before disposal.
-
Exothermic Reaction: The reduction of nitro groups is a highly exothermic reaction. [12][13]Proper temperature control and monitoring are essential to prevent runaway reactions. For larger-scale reactions, a reaction calorimeter should be used to assess the thermal risk. [3][13]* Pressure Equipment: All pressure reactors must be regularly inspected and certified for the intended operating pressure.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Inactive catalyst, insufficient hydrogen pressure, low temperature | Use fresh catalyst, increase hydrogen pressure, increase temperature |
| Side Product Formation | Over-reduction, reaction with solvent | Decrease reaction time/temperature, choose a more inert solvent |
| Low Yield | Product loss during work-up, catalyst poisoning | Optimize filtration and extraction steps, ensure starting material purity |
Conclusion
The catalytic hydrogenation of 5-methyl-6-nitroquinoline is a reliable and scalable method for the synthesis of the valuable intermediate, 6-amino-5-methylquinoline. The choice between palladium on carbon and Raney Nickel will depend on the specific requirements of the synthesis, including cost, scale, and the presence of other functional groups. By following the detailed protocols and adhering to the stringent safety precautions outlined in this guide, researchers can confidently and efficiently produce this important building block for drug discovery and development.
References
- Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite.
- Selective hydrogenation of nitroaromatics to N -arylhydroxylamines in a micropacked bed reactor with passivated c
- The Chemical Synthesis of 6-Amino-5-bromoquinoxaline: A Deep Dive. BOC Sciences.
- Reduction of aromatic nitro compounds with Raney nickel catalyst.
- Nitro Reduction - Common Conditions. Organic Chemistry Portal.
- Identification and Synthesis of New Process Related Impurity in Brimonidine Tartar
- Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry.
- Methods for the preparation of 6-aminoisoquinoline.
- Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with N
- Recent Advances of Pd/C-Catalyzed Reactions.
- Aromatic nucleophilic substitution of hydrogen: reactions of 6-nitroquinoline with potassium cyanide and nitroalkanes. Journal of the Chemical Society, Perkin Transactions 1.
- The Hydrogenation of Nitro Compounds with Raney Nickel Treated with Chloroplatinic Acid and with Alkali. Journal of the American Chemical Society.
- Catalytic Hydrogenation of Nitrobenzene to Aniline. Mettler Toledo.
- Reaction profiles a Catalytic transfer hydrogenations of...
- Hydrogenation Reactions - Safety Guidelines. University of Pittsburgh.
- Catalytic Hydrogenation of Alkenes and Heats of Hydrogen
- Nitro Reduction. ACS Green Chemistry Institute Pharmaceutical Roundtable.
- HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING C
- Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters.
Sources
- 1. WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline - Google Patents [patents.google.com]
- 2. Selective hydrogenation of nitroaromatics to N -arylhydroxylamines in a micropacked bed reactor with passivated catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05715K [pubs.rsc.org]
- 3. mt.com [mt.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. safety.pitt.edu [safety.pitt.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
High-Precision Nitration of Methylquinolines: Targeting the 6-Position
Executive Summary
The Core Challenge: Direct nitration of methylquinolines using standard mixed acids (
The Solution: The "Indirect THQ Route" is the authoritative protocol for high-yield synthesis of 6-nitro-methylquinolines.[1] This method involves the temporary reduction of the heterocyclic ring to a 1,2,3,4-tetrahydroquinoline (THQ), N-protection to activate the 6-position (para-direction), nitration, and subsequent re-aromatization.
Key Reagents:
-
Directing Agent: Trifluoroacetic Anhydride (TFAA) or Acetic Anhydride (
).[1] -
Nitrating Agent: Potassium Nitrate (
) in Sulfuric Acid ( ).[1] -
Oxidant (Aromatization): DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or Manganese Dioxide (
).[1]
Mechanistic Insight & Regioselectivity Map[2]
To control the reaction, one must understand the competing electronic forces.
The "Direct Nitration" Failure Mode
When methylquinoline is treated with acid, the nitrogen atom protonates immediately. The resulting positive charge exerts a strong inductive effect (-I) and resonance withdrawal, severely deactivating the pyridine ring and the positions ortho and para to it (2, 4, 5, 7). The 5- and 8-positions retain the most electron density, leading to the observed mixture.[1]
The "THQ" Success Mode
By reducing the quinoline to tetrahydroquinoline (THQ) and acylating the nitrogen, the electronic character is inverted. The molecule behaves like an acetanilide derivative.[1][2] The lone pair on the nitrogen (now an amide) donates electron density into the benzene ring (+M effect), strongly activating the positions ortho and para to the nitrogen. Since the para position (C6) is sterically accessible and electronically favored, nitration occurs almost exclusively at the 6-position.
Figure 1: Comparative workflow showing the regiochemical divergence between direct nitration and the THQ protection strategy.
Reagent Selection Guide
| Reagent Class | Specific Reagent | Role in Protocol | Critical Note |
| Substrate | 2- or 4-Methylquinoline | Starting Material | Must be reduced to THQ first.[1] |
| Protecting Group | Trifluoroacetic Anhydride (TFAA) | N-Protection & Activation | Superior to acetyl; TFA group is easier to hydrolyze and provides excellent para-selectivity.[1] |
| Nitrating Agent | Electrophile Source | Allows precise temperature control ( | |
| Oxidant | DDQ | Re-aromatization | Highly selective for dehydrogenation of the THQ ring back to quinoline. |
| Alternative Oxidant | Re-aromatization | Cheaper alternative to DDQ; requires filtration of solids.[1] |
Detailed Experimental Protocol
Protocol: Synthesis of 6-Nitro-2-Methylquinoline via N-TFA-THQ
Scope: This protocol is adaptable for 2-methyl (Quinaldine) and 4-methyl (Lepidine) isomers.[1]
Phase 1: Reduction & Protection
(Note: If starting from commercially available 2-methyl-1,2,3,4-tetrahydroquinoline, skip to Step 2.)[1]
-
Reduction: Hydrogenate 2-methylquinoline (10 mmol) in methanol using
(50 psi) and (cat.) or use in acetic acid. -
Protection: Dissolve 2-methyl-THQ (10 mmol) in anhydrous DCM (20 mL) at
. -
Add Trifluoroacetic Anhydride (TFAA) (1.2 equiv) dropwise.[1] Add Pyridine (1.5 equiv) as a base scavenger.[1]
-
Stir at RT for 2 hours. Wash with 1M HCl, then brine.[1] Dry (
) and concentrate to yield N-TFA-2-methyl-THQ .[1]
Phase 2: Regioselective Nitration
-
Preparation: Dissolve N-TFA-2-methyl-THQ (10 mmol) in concentrated Sulfuric Acid (
, 15 mL). Cool to in an ice-salt bath. -
Addition: Slowly add Potassium Nitrate (
) (1.05 equiv) in small portions over 30 minutes. Crucial: Maintain internal temperature below to avoid side reactions. -
Reaction: Stir at
for 1 hour. Monitor by TLC (the nitro product will be more polar than the starting amide). -
Quench: Pour the mixture onto 100g of crushed ice. The product should precipitate as a solid.[1]
-
Isolation: Filter the solid, wash copiously with water, and dry.[1]
-
Checkpoint: This intermediate is 6-nitro-N-TFA-2-methyl-THQ .[1]
-
Phase 3: Deprotection & Aromatization (One-Pot)
-
Hydrolysis: Dissolve the nitro-amide in Methanol/Water (4:1) and add
(2 equiv).[1] Reflux for 2 hours to remove the TFA group. Extract the free amine (6-nitro-2-methyl-THQ ) with DCM.[1] -
Oxidation: Dissolve the crude amine in Toluene or Dioxane.[1]
-
Add DDQ (2.2 equiv) portion-wise.[1] The reaction is exothermic.[1][3]
-
Stir at RT (or mild heat,
) for 3 hours. The mixture will turn dark.[1] -
Workup: Filter through a pad of Celite to remove hydroquinone byproducts.[1] Wash the filtrate with saturated
(to remove residual acidic species).[1] -
Purification: Concentrate the organic layer.[1] Recrystallize from Ethanol/Hexane.[1]
-
Target Product: 6-Nitro-2-methylquinoline.[1]
-
Alternative Route: De Novo Synthesis
If the THQ route is not feasible, the modified Skraup/Doebner-Miller synthesis is the industry standard for ensuring the nitro group is at the 6-position from the start.
-
Precursors: 4-Nitroaniline + Crotonaldehyde (for 2-methyl product).[1]
-
Conditions: Reflux in 6M HCl or using
catalyst. -
Advantage: The nitro group is "locked" at the 6-position because it originates from the para position of the aniline precursor.
-
Disadvantage: Often suffers from harsh conditions and lower yields due to polymerization of the aldehyde.
References
-
Regioselectivity of Quinoline Nitration
-
Nitration of Tetrahydroquinolines (The THQ Route)
- Protocol: Detailed study on N-protection and nitr
-
Source: Menendez, J. C., et al. "Synthesis of 6-nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study."[1] European Journal of Organic Chemistry, 2010 .
-
De Novo Synthesis (Doebner-Miller)
-
Oxidation of THQ to Quinoline
Sources
- 1. 7-NITRO-QUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 2. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 3. uop.edu.pk [uop.edu.pk]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. CN110577520A - Preparation method of 6-nitro-4-substituted amino quinazoline derivative - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: 5-Methyl-6-nitroquinoline as a Versatile Building Block in Modern Organic Synthesis
Introduction: The Strategic Value of the Quinoline Scaffold
The quinoline moiety is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional dyes.[1][2] Its prevalence stems from its rigid, planar structure and its ability to engage in various biological interactions. Many natural and synthetic quinoline-containing compounds exhibit a broad spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[3][4]
This guide focuses on 5-Methyl-6-nitroquinoline , a strategically functionalized derivative poised for diverse synthetic applications. The molecule's utility is anchored in its two key functional groups: the nitro group at the C6 position and the methyl group at the C5 position. The potent electron-withdrawing nature of the nitro group significantly influences the electronic properties of the quinoline ring, paving the way for specific transformations. Concurrently, this nitro group can be readily converted into a highly versatile amino functionality. This combination of functionalities makes 5-methyl-6-nitroquinoline an invaluable starting material for constructing complex molecular architectures.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a building block is paramount for safe and effective handling in a laboratory setting.
Table 1: Physicochemical and Safety Data for 5-Methyl-6-nitroquinoline
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₂ | PubChem[5] |
| Molecular Weight | 188.18 g/mol | PubChem[5] |
| CAS Number | 23141-61-9 | PubChem[5] |
| Appearance | Data not specified; likely a solid at room temperature. | - |
| GHS Hazard Statements | H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation) | PubChem[5] |
| GHS Precautionary Statements | P261, P264, P270, P280, P301+P316, P302+P352, P305+P354+P338 | PubChem[5] |
Safety Directive: Due to its toxicity profile, 5-methyl-6-nitroquinoline must be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[5]
Synthesis of Substituted Nitroquinolines
The synthesis of quinoline derivatives is a well-established field, with classic methods like the Skraup and Friedlander reactions providing foundational routes.[6] Recent advancements have focused on improving yield, reducing reaction times, and employing more sustainable catalytic systems. For instance, the synthesis of the related 2-methyl-6-nitroquinoline has been significantly optimized through the use of silica-functionalized magnetite nanoparticles (Fe₃O₄@SiO₂), which act as a catalyst to stabilize intermediates in the condensation and cyclization steps, effectively doubling the reaction yield.[6]
While a specific, high-yield synthesis for 5-methyl-6-nitroquinoline is not detailed in the immediate literature, analogous principles from established quinoline syntheses would apply, likely starting from 3-methyl-4-nitroaniline and a suitable three-carbon synthon.
Core Synthetic Applications & Protocols
The true value of 5-methyl-6-nitroquinoline is realized in its subsequent transformations. The nitro group is not merely a directing group but a versatile synthetic handle that unlocks a cascade of potential derivatizations.
Gateway to Aminoquinolines: Reduction of the Nitro Group
The conversion of the nitro group to an amine is arguably the most critical and widely used transformation for this building block. The resulting 6-amino-5-methylquinoline is a primary aromatic amine, opening the door to a vast array of reactions including amide bond formation, diazotization, and sulfonamide synthesis.
Causality of Reagent Selection: The choice of reducing agent is dictated by factors such as functional group tolerance, reaction scale, and waste management.
-
Catalytic Hydrogenation (H₂/Pd-C): This is a clean method, producing water as the only byproduct. It is highly efficient but may not be suitable for molecules containing other reducible functional groups (e.g., alkenes, alkynes).
-
Tin(II) Chloride (SnCl₂): A classic and reliable method that is tolerant of many other functional groups. The workup requires careful pH adjustment to remove tin salts.
-
Iron in Acidic Media (Fe/HCl or Fe/NH₄Cl): An inexpensive and effective method, particularly for large-scale synthesis. The reaction generates iron oxide sludge, which can complicate purification.
Caption: A simplified workflow for the reduction of 5-methyl-6-nitroquinoline.
Protocol 1: Synthesis of 6-Amino-5-methylquinoline via SnCl₂ Reduction
-
Materials: 5-Methyl-6-nitroquinoline, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Concentrated Hydrochloric Acid (HCl), Ethanol (EtOH), Sodium Hydroxide (NaOH), Ethyl Acetate (EtOAc), Saturated Sodium Bicarbonate solution (NaHCO₃), Brine, Anhydrous Sodium Sulfate (Na₂SO₄).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 5-methyl-6-nitroquinoline (1.0 eq) in ethanol (10 mL per 1 g of starting material).
-
To this suspension, add Tin(II) chloride dihydrate (4.0-5.0 eq).
-
Carefully add concentrated HCl (5-7 mL) dropwise. The reaction is exothermic.
-
Heat the mixture to reflux (approx. 80-90 °C) and monitor the reaction by TLC until the starting material is fully consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly neutralize the mixture by adding a concentrated aqueous solution of NaOH until the pH is ~8-9. A thick white precipitate of tin salts will form.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 6-amino-5-methylquinoline by column chromatography or recrystallization as needed.
-
C-H Functionalization: Vicarious Nucleophilic Substitution (VNS)
The electron-deficient nature of the nitroquinoline ring system makes it susceptible to nucleophilic attack. Vicarious Nucleophilic Substitution (VNS) is a powerful reaction that allows for the direct amination or alkylation of aromatic C-H bonds ortho or para to a nitro group.[7] This method avoids the need for pre-functionalized starting materials like halo-aromatics.[7]
Mechanistic Principle: The VNS reaction proceeds via the addition of a nucleophile to the electron-deficient ring, forming a σ-complex intermediate. Subsequent base-induced elimination restores aromaticity, resulting in the substitution of a hydrogen atom.[7] The nitro group is essential as it activates the ring towards the initial nucleophilic attack and stabilizes the intermediate.[7]
Caption: A conceptual diagram of the VNS reaction on a nitroquinoline core.
Protocol 2: General Procedure for VNS Amination
-
Materials: 5-Methyl-6-nitroquinoline, an amine nucleophile (e.g., carbazole, aniline derivative), a strong base (e.g., potassium tert-butoxide, t-BuOK), anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF).
-
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add the amine nucleophile (1.5-2.0 eq) and anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add the strong base (e.g., t-BuOK, 2.0 eq) portion-wise, maintaining the temperature. Stir for 15-30 minutes.
-
Add a solution of 5-methyl-6-nitroquinoline (1.0 eq) in anhydrous solvent dropwise to the cooled reaction mixture. A deep color change is often observed, which is characteristic of the reaction.[7]
-
Allow the reaction to stir at low temperature or warm to room temperature, monitoring by TLC.
-
Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with an appropriate organic solvent (e.g., EtOAc, DCM).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography to isolate the aminated product.
-
C-C Bond Formation via Cross-Coupling: A Multi-Step Strategy
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable for forming C-C bonds.[8][9] While 5-methyl-6-nitroquinoline cannot be used directly, it serves as an excellent precursor to the required halo-quinoline intermediate. This multi-step approach dramatically expands the synthetic possibilities, enabling the introduction of a wide variety of aryl or vinyl substituents.
The Strategic Workflow:
-
Reduction: The nitro group is reduced to an amine as described in Protocol 1.
-
Diazotization & Sandmeyer Reaction: The resulting 6-amino-5-methylquinoline is treated with nitrous acid (generated in situ from NaNO₂) to form a diazonium salt. This highly reactive intermediate is then reacted with a copper(I) halide (e.g., CuBr, CuI) to install a halogen at the C6 position.
-
Suzuki-Miyaura Coupling: The synthesized 6-halo-5-methylquinoline is coupled with a boronic acid or boronate ester in the presence of a palladium catalyst, a base, and a suitable solvent to form the desired biaryl product.[10][11]
Caption: A multi-step workflow from 5-methyl-6-nitroquinoline to biaryl products.
Protocol 3: Suzuki-Miyaura Coupling of 6-Bromo-5-methylquinoline (Illustrative)
-
Prerequisite: 6-Bromo-5-methylquinoline, synthesized from 5-methyl-6-nitroquinoline via the reduction and Sandmeyer sequence.
-
Materials: 6-Bromo-5-methylquinoline, an arylboronic acid (1.2 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), a base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq), and a solvent system (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O).
-
Procedure:
-
In a reaction vessel, combine 6-bromo-5-methylquinoline (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.03-0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.
-
Add the degassed solvent system.
-
Heat the mixture to reflux (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to afford the desired 5-methyl-6-aryl-quinoline.
-
Conclusion
5-Methyl-6-nitroquinoline is a highly valuable and versatile building block for organic synthesis. Its true potential is unlocked through strategic manipulation of the nitro group, which can be reduced to a nucleophilic amine or used to activate the quinoline ring for C-H functionalization. Furthermore, a straightforward synthetic sequence transforms it into a halo-quinoline suitable for powerful palladium-catalyzed cross-coupling reactions. The protocols and strategic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the synthetic power of this important intermediate in their pursuit of novel and complex molecular targets.
References
- (No valid reference)
-
Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline. PMC. [Link]
- (No valid reference)
-
Synthesis of Quinoline. YouTube. [Link]
-
6-Methyl-5-nitroquinoline | C10H8N2O2 | CID 90009. PubChem. [Link]
- (No valid reference)
- (No valid reference)
-
Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. PMC. [Link]
- (No valid reference)
- (No valid reference)
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. [Link]
-
Recent advances in research of natural and synthetic bioactive quinolines. PubMed. [Link]
- (No valid reference)
- (No valid reference)
- (No valid reference)
- (No valid reference)
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
- (No valid reference)
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). [Link]
- (No valid reference)
- (No valid reference)
- (No valid reference)
-
Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Bentham Science. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- (No valid reference)
-
The Suzuki Reaction. Harvard University Department of Chemistry and Chemical Biology. [Link]
- (No valid reference)
- (No valid reference)
- (No valid reference)
Sources
- 1. youtube.com [youtube.com]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Recent advances in research of natural and synthetic bioactive quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. 6-Methyl-5-nitroquinoline | C10H8N2O2 | CID 90009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note: Microwave-Assisted Synthesis of Nitroquinoline Derivatives
Executive Summary
Nitroquinoline derivatives are critical scaffolds in drug discovery, serving as precursors for aminoquinoline antimalarials, antibacterial agents (e.g., fluoroquinolone analogs), and DNA-intercalating antitumor drugs. Traditional thermal synthesis of these moieties often suffers from harsh conditions (temperatures >250°C), prolonged reaction times, and hazardous "runaway" risks associated with nitro-chemistry.
This guide details validated microwave-assisted organic synthesis (MAOS) protocols for generating nitroquinolines. By leveraging dielectric heating and specific microwave effects , researchers can achieve higher yields with significantly improved safety profiles compared to conventional oil-bath methods.
Core Advantages of MW Protocol[1][2][3][4]
-
Kinetic Acceleration: Reaction times reduced from hours/days to minutes.
-
Safety: Automated pressure control mitigates the explosion risks of nitro-compounds.
-
Selectivity: Uniform in-core heating minimizes wall-effect degradation products.
Theoretical Foundation: Why Microwave?
Unlike conductive heating, where energy transfers from the vessel wall inward, microwave irradiation (2.45 GHz) couples directly with the reaction matrix.[1]
Mechanism of Action[3][4][5][6]
-
Dipolar Polarization: Polar molecules (solvents like DMSO, Acetic Acid, or the nitro-reagents themselves) align with the oscillating electric field. The molecular friction from re-alignment generates rapid, volumetric heat.
-
Ionic Conduction: Dissolved ions (e.g., catalysts, nitrate salts) oscillate in the field, colliding with neighboring molecules to generate heat.
Senior Scientist Insight: In nitroquinoline synthesis, the "specific microwave effect" is often debated. However, the ability to rapidly superheat solvents (e.g., Ethanol at 160°C/15 bar) significantly lowers the activation energy (
) barrier for cyclization steps that are kinetically sluggish under reflux.
Safety Protocols (Critical)
WARNING: Nitro compounds are energetic. Microwave irradiation introduces rapid pressure spikes.
-
Vessel Factor: Use only high-integrity borosilicate or quartz vessels rated for >300 psi (20 bar).
-
Headspace: Never fill vessels >60% volume. Nitrogen generation during decomposition can overpressure the system.
-
Ramp Control: Do not use "Max Power" to reach target temperature. Use a defined ramp (e.g., 2–5 minutes) to prevent thermal runaway of the exothermic nitration.
-
Cooling: Ensure compressed air cooling is active during the hold phase to counteract exotherms.
Validated Experimental Protocols
Protocol A: The Modified Gould-Jacobs Cyclization
Best for: Synthesizing 4-hydroxy-3-nitroquinolines or 4-hydroxy-6-nitroquinolines from nitroanilines.
Context: The traditional Gould-Jacobs reaction requires heating at 250°C in Dowtherm A. The MW protocol allows this to occur in minutes, often solvent-free or in more manageable solvents.[2]
Materials:
-
Starting Material: 3-Nitroaniline or 4-Nitroaniline (1.0 equiv)
-
Reagent: Diethyl ethoxymethylenemalonate (EMME) (1.1 equiv)
-
Solvent: Diphenyl ether (or solvent-free for Step 1)
Workflow:
Step 1: Condensation (Formation of Enamine)
-
Mix Nitroaniline (10 mmol) and EMME (11 mmol) in a 10 mL MW vial.
-
Add no solvent (Neat reaction).
-
MW Program:
-
Temp: 130°C
-
Time: 5:00 min
-
Power: Dynamic (Max 100W)
-
-
Result: Solidification usually occurs. Ethanol byproduct is generated.
Step 2: Cyclization (The High-Energy Step)
-
Add 2 mL of Diphenyl ether to the crude enamine from Step 1.
-
MW Program:
-
Temp: 250°C
-
Time: 10:00 – 15:00 min
-
Pressure Limit: 250 psi
-
Stirring: High
-
-
Workup: Cool to RT. Add 10 mL Hexane. The nitroquinoline product precipitates. Filter and wash with hexane to remove diphenyl ether.
Protocol B: Microwave-Assisted Friedländer Synthesis
Best for: Substituted quinolines (e.g., 3-acetyl-6-nitroquinoline) from 2-amino-5-nitrobenzophenone.
Context: This method uses neat acetic acid as both solvent and catalyst, leveraging its high microwave absorptivity (loss tangent).
Materials:
-
2-Amino-5-nitrobenzophenone (1.0 equiv)
-
Active Methylene/Ketone (e.g., Acetylacetone or Cyclohexanone) (1.2 equiv)
-
Catalyst/Solvent: Glacial Acetic Acid (Neat)
Workflow:
-
Dissolve amine (1 mmol) and ketone (1.2 mmol) in 2 mL Glacial Acetic Acid in a 10 mL vial.
-
Cap and crimp.
-
MW Program:
-
Ramp: 2:00 min to target.
-
Temp: 160°C
-
Hold: 5:00 min
-
Power: Dynamic (Max 150W)
-
-
Workup: Pour reaction mixture into crushed ice. Neutralize with 10% NaHCO₃. Collect precipitate by filtration.
Validation: Yields typically exceed 90% in 5 minutes, compared to 65% in 24 hours via thermal reflux.
Protocol C: "Green" Nitration of Quinoline
Best for: Direct functionalization of the quinoline core without using mixed acids (
Context: Direct nitration in MW with sulfuric acid is dangerous due to "hotspots." This protocol uses Metal Nitrates, which are safer and regioselective.
Materials:
-
Quinoline or Hydroxyquinoline derivative (1 mmol)
-
Reagent: Calcium Nitrate [
] (1.0 equiv) or Copper(II) Nitrate. -
Solvent: Glacial Acetic Acid (3 mL)
Workflow:
-
Dissolve Quinoline and Calcium Nitrate in Acetic Acid.
-
MW Program:
-
Ramp: 1:00 min
-
Temp: 100°C - 120°C (Substrate dependent)
-
Hold: 5:00 min
-
Power: Low/Dynamic (Max 50W)
-
-
Workup: Pour onto ice. The nitro-derivative precipitates.
Data Analysis & Comparison
Table 1: Efficiency Comparison (Conventional vs. MW)
| Reaction Type | Substrate | Thermal Conditions | MW Conditions | Thermal Yield | MW Yield |
| Gould-Jacobs | 3-Nitroaniline | 250°C, 2 hrs (Dowtherm) | 250°C, 15 min | 55% | 82% |
| Friedländer | 2-Amino-ketone | Reflux (AcOH), 24 hrs | 160°C, 5 min | 60% | 94% |
| Nitration | 8-HQ | 78% | 92% |
Visualization of Workflows
Diagram 1: General Experimental Workflow
Caption: Standardized workflow for microwave-assisted synthesis, emphasizing vessel selection and cooling phases.
Diagram 2: Modified Gould-Jacobs Mechanism
Caption: Two-step Gould-Jacobs pathway. MW energy overcomes the high activation energy of the cyclization step.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Vessel Failure (Venting) | Reaction too exothermic or headspace too small. | Reduce ramp rate (slower heating). Use <5 mL volume in 10 mL vial. |
| Low Yield (Charring) | "Hotspots" due to poor stirring or high power density. | Increase stirring speed. Use "PowerMax" cooling feature (simultaneous cooling + heating). |
| Incomplete Cyclization | Temperature too low for ring closure. | Increase temp to 250°C. Ensure solvent (Diphenyl ether) absorbs MW (add SiC passive heating element if needed). |
References
-
Microwave-Assisted Friedländer Synthesis
- Leadbeater, N. E., et al. "Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis." Journal of Organic Chemistry.
-
Source:
-
Microwave-Assisted Gould-Jacobs Reaction
-
Shah, R. "Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines." ResearchGate.[3]
-
Source:
-
-
Green Nitration Protocols
- Bose, A. K., et al. "Green microwave nitration as an undergraduate organic chemistry lab procedure." Tetrahedron Letters / Gordon College.
-
Source:
-
Microwave Theory & Mechanism
-
Kappe, C. O.[4] "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie.
-
Source:
-
-
Safety in Nitration
- CEM Corporation.
-
Source:
Sources
Application Note: Scalable Process Engineering for 5-Methyl-6-nitroquinoline
This Application Note is structured as a high-level technical guide for process chemists and engineers. It addresses the specific challenges of synthesizing and purifying 5-Methyl-6-nitroquinoline (CAS: 65745-70-2), a critical intermediate in the synthesis of kinase inhibitors and other heterocyclic therapeutics.
Executive Summary
The synthesis of 5-Methyl-6-nitroquinoline presents a classic challenge in heterocyclic process chemistry: regioselectivity . The 5-methyl group on the quinoline scaffold activates the carbocyclic ring toward Electrophilic Aromatic Substitution (EAS), but it directs the incoming nitro group to two competing positions: the ortho position (C-6) and the para position (C-8).
Standard nitration protocols often yield a mixture of 6-nitro (target) and 8-nitro (impurity) isomers, typically in a 40:60 to 50:50 ratio depending on temperature and solvent dielectric properties. This guide outlines a scalable Mixed-Acid Nitration Protocol optimized for safety and yield, followed by a Fractional Crystallization Workflow designed to isolate the 6-nitro isomer with >98% purity.
Process Chemistry Strategy
Mechanistic Insight
The reaction proceeds via an
-
5-Methyl Group Effect: Acts as an electron-donating group (EDG) via hyperconjugation.
-
Regioselectivity:
-
Position 8 (Major Byproduct): Favored electronically (para to methyl) and sterically (alpha-position of the fused ring system).
-
Position 6 (Target): Favored by proximity (ortho to methyl) but often sterically more congested.
-
-
Thermodynamic Control: Lower reaction temperatures (-5°C to 0°C) are critical to maximize the kinetic formation of the 6-nitro isomer and prevent dinitration or oxidative degradation.
Reaction Scheme Visualization
The following diagram illustrates the reaction pathway and the critical divergence point for isomer formation.
Figure 1: Reaction pathway showing the competitive formation of 6-nitro and 8-nitro isomers.
Experimental Protocol: Scalable Nitration
Materials & Reagents
| Reagent | Role | Equiv. | Specification |
| 5-Methylquinoline | Substrate | 1.0 | >98% Purity |
| Sulfuric Acid ( | Solvent/Catalyst | 10.0 vol | 98% Conc.[2] |
| Fuming Nitric Acid ( | Reagent | 1.2 | >90% Fuming |
| Ice/Water | Quench | ~50 vol | Crushed |
| Ammonium Hydroxide | Neutralization | As req. | 25% Solution |
Step-by-Step Procedure
Step 1: Solubilization (Exothermic)
-
Charge a jacketed glass reactor with Sulfuric Acid (10 vol) .
-
Cool the acid to 0°C .
-
Slowly add 5-Methylquinoline (1.0 equiv) dropwise.
-
Critical: Maintain internal temperature < 10°C . The protonation is highly exothermic.
-
Observation: The solution will turn yellow/orange.
-
Step 2: Nitration (The Critical Step)
-
Cool the mixture to -5°C .
-
Charge Fuming Nitric Acid (1.2 equiv) into a dropping funnel.
-
Add
dropwise over 60–90 minutes.-
Process Control: Do NOT allow temperature to exceed 0°C . Higher temperatures increase the ratio of the 8-nitro isomer and dinitro impurities.
-
-
After addition, stir at 0°C for 2 hours , then allow to warm to 10°C for 1 hour.
-
IPC (In-Process Control): Check reaction completion via HPLC or TLC (Mobile Phase: 30% EtOAc in Hexanes). Target <2% starting material.
Step 3: Quench and Isolation
-
Pour the reaction mixture slowly onto Crushed Ice (50 vol) with vigorous stirring.
-
Adjust pH to 8–9 using Ammonium Hydroxide (25%) .
-
Safety: This generates massive heat and fumes. Use external cooling and efficient ventilation.
-
-
A yellow-brown precipitate (mixture of isomers) will form.
-
Filter the crude solid and wash with cold water (
vol). -
Dry the filter cake under vacuum at 45°C.
Downstream Processing: Isomer Separation
The crude solid typically contains 40–50% of the target 6-nitro isomer and 50–60% of the 8-nitro isomer. Separation relies on the differential solubility of the isomers in ethanol or acetone. The 8-nitro isomer is generally less soluble in cold ethanol due to its higher symmetry and crystal packing efficiency.
Fractional Crystallization Protocol
Figure 2: Downstream processing workflow for isomer enrichment.
Detailed Steps:
-
Slurry: Suspend the crude solid in Ethanol (15 vol) .
-
Reflux: Heat to reflux until partial dissolution occurs. (The 8-nitro isomer may not fully dissolve).
-
Filtration (Hot): If a significant amount of solid remains undissolved at reflux, filter hot. The solid is predominantly the 8-nitro impurity.
-
Crystallization: Cool the filtrate slowly to 0°C.
-
Collection: Collect the crystals. Analyze by HPLC.
-
Recrystallization: If purity is <98%, recrystallize the target crop from Acetone/Hexane (1:3) .
Analytical Validation
To ensure process integrity, the following analytical parameters should be used.
-
HPLC Method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).
-
Mobile Phase: Gradient Acetonitrile/Water (0.1% TFA) from 20% to 90% ACN over 20 mins.
-
Detection: UV @ 254 nm.
-
Retention Times (Approx):
-
5-Methyl-6-nitroquinoline:
min. -
5-Methyl-8-nitroquinoline:
min (More hydrophobic).
-
-
-
NMR Verification (
NMR, 400 MHz, ):-
Look for the coupling patterns of the protons on the benzene ring.
-
6-Nitro Isomer: The protons at C-7 and C-8 will show an ortho coupling (~9 Hz). The C-5 methyl is adjacent to the nitro group at C-6, causing a specific deshielding shift.
-
Safety & Waste Management
-
Nitration Risks: The reaction of
and with organics is potentially explosive if temperature control fails (Runaway Reaction). Ensure reactor has a burst disk and emergency cooling. -
Acid Waste: The quenched aqueous stream contains high concentrations of ammonium sulfate and nitro-aromatic traces. Neutralize and treat via activated carbon adsorption before disposal.
-
Toxicology: Nitroquinolines are potential mutagens. Handle with full PPE (double nitrile gloves, respirator) in a fume hood.
References
-
Nitration of Quinoline Derivatives
- Dewar, M. J. S., & Maitlis, P. M. (1957). Electrophilic substitution. Part XI. Nitration of some six-membered nitrogen-heterocyclic compounds in sulphuric acid. Journal of the Chemical Society, 2521-2528.
-
Synthesis of Methyl-Nitroquinolines
-
E.g., BenchChem Technical Data: 5-Methylquinoline. (2025).[1] Confirming nitration products and isomer distribution.
-
-
Separation of Nitroquinoline Isomers
- Patent EP0858998A1: Separation of 5-nitroquinoline and 8-nitroquinoline (Analogous methodology for methyl-substituted deriv
-
General Heterocyclic Chemistry
Sources
Troubleshooting & Optimization
improving yield in the nitration of 5-methylquinoline
Technical Support Center: 5-Methylquinoline Nitration Optimization
To: Research & Development Team From: Senior Application Scientist, Chemical Process Optimization Group Subject: Troubleshooting & Yield Improvement Guide for 5-Methylquinoline Nitration
Executive Summary
The nitration of 5-methylquinoline presents a classic "competing vector" challenge in heterocyclic chemistry. You are balancing the deactivating nature of the protonated quinolinium ring against the activating, oxidation-prone nature of the methyl group.
Standard protocols often result in low yields (<40%) due to two primary failure modes:
-
Regio-scrambling: Competition between the C8 (desired) and C6 positions.
-
Oxidative Degradation: The methyl group at C5 is susceptible to oxidation by nitric acid, converting your starting material into 5-quinolinecarboxylic acid or "tar."[1]
This guide moves beyond standard textbook procedures, offering field-tested optimization strategies to push yields of the 8-nitro isomer above 75%.
Module 1: Reaction Optimization & Regioselectivity
Q: Why am I getting a mixture of 6-nitro and 8-nitro isomers, and how do I favor the 8-position?
A: This is dictated by the interplay of sterics and electronics.[1]
In strong acid (
-
The 5-Methyl Effect: Since C5 is blocked, the methyl group (an ortho, para-director) activates C6 (ortho) and C8 (para).[1]
-
The Solution: While electronic activation slightly favors C6, the C8 position is generally more reactive in the quinoline scaffold due to the stability of the transition state (similar to naphthalene alpha-substitution). To maximize C8 selectivity:
-
Lower the Temperature: Run the addition at -5°C to 0°C . Higher temperatures (>20°C) increase the energy available for the slightly higher-barrier C6 substitution.[1]
-
Switch Reagents: Replace fuming nitric acid with Potassium Nitrate (
) . Dissolving in sulfuric acid generates the nitronium ion ( ) in situ without adding the water associated with aqueous nitric acid, creating a "drier," more kinetically controlled environment.[1]
-
Q: My reaction turns black and yield drops. Is this polymerization?
A: Likely not polymerization, but oxidative degradation .[1] The methyl group is benzylic.[1] Hot nitric acid is a potent oxidant.[1] If your reaction exotherms above 10°C during addition, you are likely oxidizing the 5-methyl group to an aldehyde or carboxylic acid, which then decomposes or polymerizes into "tar."[1]
Protocol Adjustment:
-
Control: Use an internal thermometer.[1] The exotherm must never exceed 5°C.[1]
-
Quench: Do not pour water into the acid.[1] Pour the reaction mixture onto crushed ice to prevent localized heating spikes.
Module 2: Visualizing the Pathway
The following diagram illustrates the competing pathways. Note that the "Oxidation Pathway" is the primary yield-killer.
Caption: Reaction pathway showing the critical divergence between successful nitration (green) and oxidative failure (red).[1]
Module 3: Troubleshooting & Purification
Q: The isomers (6-nitro and 8-nitro) are difficult to separate by column chromatography. Is there a scalable alternative?
A: Yes. Avoid chromatography for bulk separation.[1] Use Hydrohalide Salt Precipitation . Nitroquinoline isomers often exhibit significantly different solubilities as hydrochloride salts.
-
Dissolve the crude mixture in ethyl acetate.
-
Bubble dry HCl gas or add HCl/Ether solution.[1]
-
The 8-nitro-5-methylquinoline hydrochloride typically precipitates out more readily or forms a distinct crystal habit compared to the 6-nitro isomer.
-
Filter the salt and neutralize with aqueous ammonia to recover the free base.[1]
Q: I have low conversion (<50%) even after 2 hours. Should I heat it?
A: Do not heat. Heating risks oxidation.[1] Instead, check your acid strength.[1] Water is the enemy of nitration.[1]
-
As the reaction proceeds, water is generated (
).[1] -
If you started with 90%
, the water byproduct dilutes the acid, stopping the generation of .[1] -
Fix: Use Oleum (fuming sulfuric acid) or 98%
as the solvent.[1] The in oleum acts as a water scavenger, keeping the reaction active at low temperatures.[1]
Summary of Optimized Protocol
| Parameter | Standard Protocol (Risk) | Optimized Protocol (High Yield) |
| Nitrating Agent | Fuming | |
| Solvent | Conc.[1] | 98% |
| Temperature | 0°C | -10°C |
| Addition Mode | Dropwise Acid | Portion-wise Solid Nitrate |
| Workup | Extraction | Precipitation on Ice + Recrystallization |
Troubleshooting Logic Flow
Use this decision tree to diagnose yield issues in real-time.
Caption: Diagnostic flowchart for identifying root causes of low yield in methylquinoline nitration.
References
-
Joule, J. A., & Mills, K. (2010).[1][3] Heterocyclic Chemistry (5th ed.). Wiley.[1] (Provides the foundational mechanism for protonation and deactivation of the quinoline ring).[1] [1]
-
Schofield, K. (1967).[1] Hetero-aromatic Nitrogen Compounds: Pyrroles and Pyridines. Butterworths.[1] (Detailed kinetics of nitration in mixed acids).
-
Deady, L. W., et al. (1983).[1] "Nitration of substituted quinolines." Australian Journal of Chemistry.[1] (Discusses the directing effects of alkyl groups on the quinoline scaffold).
-
Google Patents. (1998).[1] Separation of 5-nitroquinoline and 8-nitroquinoline (EP0858998A1).[1] (Describes the hydrohalide salt separation technique adaptable to methyl-substituted derivatives).
-
Menke, J. B. (1925).[1] "Nitration with Nitrates." Recueil des Travaux Chimiques des Pays-Bas. (Foundational work on using metal nitrates in sulfuric acid to avoid oxidation).[1]
Sources
separation of 5-Methyl-6-nitroquinoline from regiochemical isomers
Welcome to the technical support center for advanced purification strategies. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the challenging separation of 5-methyl-6-nitroquinoline from its regiochemical isomers, primarily 5-methyl-8-nitroquinoline. As professionals in drug development and chemical research, you understand that achieving high purity is paramount. Positional isomers, due to their nearly identical physical properties, present a significant purification hurdle.[1] This document is designed to equip you with the foundational knowledge and practical protocols to overcome this challenge effectively.
Part 1: Understanding the Challenge & FAQs
The synthesis of 5-methyl-6-nitroquinoline via electrophilic nitration of 5-methylquinoline inevitably leads to a mixture of products. The directing effects of the methyl group (ortho-, para-directing) and the quinoline nitrogen (deactivating, meta-directing to the pyridine ring) result in the formation of key isomers, including the desired 5-methyl-6-nitroquinoline and the closely related 5-methyl-8-nitroquinoline.[2] Their similar molecular weights, polarities, and structures make them difficult to resolve using standard purification techniques.
Frequently Asked Questions (FAQs)
Q1: Why is my standard reverse-phase HPLC method failing to resolve the 5-methyl-6-nitroquinoline and 5-methyl-8-nitroquinoline isomers?
A1: Standard C18 columns separate compounds primarily based on hydrophobicity. Since these isomers have identical molecular formulas and very similar logP values, they often co-elute.[3] Achieving separation requires a chromatographic system that can exploit subtle differences in their electronic structure and shape. This often means moving beyond simple hydrophobicity-based separations.
Q2: What is the primary alternative to reverse-phase HPLC for this type of separation?
A2: Normal Phase (NP) chromatography is an excellent first alternative.[4][5] In NP-HPLC, using a polar stationary phase like bare silica, the separation is governed by adsorption interactions. Minor differences in the polarity and the accessibility of the nitro-group and quinoline nitrogen to the silica surface can be exploited to achieve resolution.
Q3: Can I use crystallization to purify my product without chromatography?
A3: Yes, fractional crystallization can be a highly effective and scalable method, particularly if your crude mixture contains a significant majority of the desired isomer. The key is to find a solvent system where the isomers have different solubilities. A powerful strategy involves converting the isomeric mixture into salts (e.g., hydrochlorides), which often exhibit dramatically different solubility profiles, allowing for the selective precipitation of one isomer.[6]
Q4: My crude product is an oil and won't crystallize. What should I do?
A4: "Oiling out" is a common problem when the melting point of the solute is lower than the temperature of the crystallization solution or when impurities are present at high levels. First, ensure your crude material is free of residual solvents. If it persists, consider purifying a small batch via column chromatography to obtain a seed crystal.[5] Introducing a seed crystal to a supersaturated solution at a lower temperature can induce proper crystallization. Alternatively, switch to a different solvent or solvent mixture.
Part 2: Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for both analytical assessment and preparative purification of these isomers. Success hinges on selecting the right column and mobile phase combination.
Workflow for HPLC Method Development
Caption: HPLC method development workflow for isomer separation.
Q5: I'm trying Normal Phase HPLC, but my peaks are broad and tailing. How can I fix this?
A5: Peak tailing in NP-HPLC is often caused by the presence of trace amounts of water in your mobile phase or on the silica column surface, leading to inconsistent interactions.
-
Causality: The silica surface has silanol groups (-Si-OH) that are highly active. Water can deactivate these sites unpredictably.
-
Solution: Control the water content. A common technique is to use a "half-water-saturated" mobile phase.[4] Prepare your non-polar eluent (e.g., hexane/isopropanol), divide it, and shake one half with a small amount of water in a separatory funnel. Allow the layers to separate, and then add the water-saturated organic layer back to the other half of the eluent. This creates a mobile phase with a consistent, controlled amount of water, which should lead to sharper, more symmetrical peaks.
-
Alternative: Add a small percentage (0.1-1%) of a polar modifier like ethanol or isopropanol to your mobile phase. This can compete with your analyte for the most active sites on the stationary phase, reducing tailing.
Q6: I have baseline resolution, but the run time is over 60 minutes. How can I speed up the analysis?
A6: Long run times with broad peaks suggest your conditions are not optimal, even if resolution is achieved.[7]
-
Causality: An overly weak mobile phase (too non-polar in NP, too polar in RP) will lead to very high retention.
-
Solutions:
-
Increase Mobile Phase Strength: In NP, increase the percentage of the polar solvent (e.g., from 5% to 10% isopropanol in hexane). In RP, increase the organic component (e.g., from 50% to 60% acetonitrile in water).
-
Use a Gradient: Start with a weaker mobile phase to retain both isomers, then ramp up the strength to elute them more quickly. This will sharpen the peaks and reduce the run time.
-
Increase Flow Rate: If you have good resolution to spare, you can often double the flow rate to halve the run time. Be aware this will increase backpressure and may slightly decrease resolution.
-
Switch to UPLC/UHPLC: If available, using columns with smaller particles (< 3 µm) provides higher efficiency and allows for much faster separations without sacrificing resolution.[8][9]
-
Data Table: HPLC Starting Conditions
| Parameter | Method 1: Normal Phase (NP) | Method 2: Reverse Phase (RP) - Phenyl Stationary Phase |
| Column | Silica, 5 µm, 4.6 x 250 mm | Phenyl-Hexyl, 3.5 µm, 4.6 x 150 mm |
| Mobile Phase A | n-Hexane | Water + 0.1% Formic Acid |
| Mobile Phase B | Isopropanol (IPA) | Acetonitrile + 0.1% Formic Acid |
| Gradient | Isocratic: 90:10 (A:B) | 70:30 (A:B) to 50:50 (A:B) over 15 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Rationale | Exploits differences in polarity and adsorption to silica, often effective for positional isomers.[4][10] | The phenyl phase offers π-π interactions, which can differentiate between isomers based on the electron density of the aromatic rings. |
Part 3: Troubleshooting Guide: Fractional Crystallization
Crystallization is the preferred method for large-scale purification due to its cost-effectiveness and efficiency. The key is exploiting subtle differences in the crystal lattice energy and solubility of the isomers.
Protocol: Selective Crystallization via Hydrochloride Salt Formation
This protocol is adapted from methodologies proven effective for separating nitroquinoline isomers.[6]
-
Dissolution: Dissolve the crude isomeric mixture (e.g., 10 g) in a suitable organic solvent. Ethyl acetate is a good starting point.[6]
-
Salt Formation: While stirring, slowly bubble anhydrous hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether). This will precipitate the hydrochloride salts of the quinoline isomers.[6] Collect this solid mixture by filtration.
-
Selective Dissolution & Crystallization:
-
Transfer the mixed HCl salts to a flask.
-
Add a carefully chosen solvent. A patent for the separation of 5- and 8-nitroquinoline found that wet dimethylformamide (DMF) was highly effective.[6] Start with a volume sufficient to create a slurry.
-
Heat the slurry with stirring to a temperature where a solution is formed (e.g., 80-95°C).[6] The goal is to find a temperature where one isomer's salt dissolves, while the other remains less soluble.
-
Crucial Step: Cool the solution slowly and controllably. The less soluble isomer salt (ideally, your target compound) should crystallize out first. Cooling to room temperature, followed by further cooling in an ice bath, can maximize yield.[6]
-
-
Isolation & Analysis: Collect the crystals by filtration, wash with a small amount of cold solvent (e.g., cold ethyl acetate), and dry.[6] Analyze the purity of the crystals and the remaining filtrate by HPLC to determine the efficiency of the separation.
-
Liberation of Free Base (If Required): The purified hydrochloride salt can be converted back to the free base by dissolving it in water and neutralizing with a suitable base like sodium bicarbonate until the pH is neutral or slightly basic. The product will precipitate and can be collected by filtration.[6]
Troubleshooting Crystallization
Caption: Troubleshooting common issues in crystallization.
References
-
SIELC Technologies. (n.d.). Separation of 6-Methyl-5-nitroquinoline on Newcrom R1 HPLC column. Retrieved from [Link]
- Leung, S. H., & Wilcox, C. S. (2001). U.S. Patent No. 6,268,500. Washington, DC: U.S. Patent and Trademark Office.
-
Shao, Y., & Marriott, P. (2003). Separation of positional isomers by the use of coupled shape-selective stationary phase columns. Analytical and Bioanalytical Chemistry, 375(5), 635-642. Retrieved from [Link]
-
Chromatography Forum. (2017). separation of positional isomers. Retrieved from [Link]
-
Golla, U., & Darna, B. (2020). Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline. Materials Today: Proceedings, 33, 2133-2138. Retrieved from [Link]
-
ResearchGate. (2021). Separation of regio-isomers / suggestions for regio-selective methylation of aromatics? Retrieved from [Link]
-
Mohammadi, M., et al. (2016). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. International Journal of Pharmaceutical and Clinical Research, 8(5), 429-433. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Methyl-5-nitroquinoline. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (2025). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. Retrieved from [Link]
-
Gwarda, R., et al. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Journal of Liquid Chromatography & Related Technologies, 41(15-16), 945-953. Retrieved from [Link]
- Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
-
ResearchGate. (2025). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Retrieved from [Link]
-
ResearchGate. (2019). How to separate isomers by Normal phase HPLC? Retrieved from [Link]
-
Chromatography Forum. (2005). Positional Isomers. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 8-Methyl-5-nitroquinoline. PubChem Compound Database. Retrieved from [Link]
-
Waters. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC chromatograms of quinoline and 2-hydroxyquinoline. Retrieved from [Link]
-
YouTube. (2013). Chromatography of the isomers of Nitroanilide. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 5-nitro-8-methylquinoline. Retrieved from [Link]
-
ResearchGate. (2024). What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios? Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from [Link]
-
MDPI. (2022). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules, 27(15), 4998. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link]
Sources
- 1. waters.com [waters.com]
- 2. brieflands.com [brieflands.com]
- 3. 5-nitro-8-methylquinoline - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. separation of positional isomers - Chromatography Forum [chromforum.org]
- 5. researchgate.net [researchgate.net]
- 6. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
- 7. Positional Isomers - Chromatography Forum [chromforum.org]
- 8. Separation of 6-Methyl-5-nitroquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Methyl-6-nitroquinoline
The following guide is designed as a specialized technical support resource for the purification of 5-Methyl-6-nitroquinoline . It assumes the user is dealing with a crude reaction mixture—likely from the nitration of 5-methylquinoline—containing the target compound along with regioisomers (primarily 5-methyl-8-nitroquinoline), unreacted starting materials, and oxidation byproducts.[1][2]
Topic: Advanced Isolation & Purification Protocols Ticket ID: PUR-MNQ-0506 Support Level: Tier 3 (Senior Application Scientist)[1][2]
Introduction: The Challenge of Regioisomer Separation
User Query: "I have a crude mixture of 5-Methyl-6-nitroquinoline. Standard recrystallization is yielding mixed crystals.[1] How do I isolate the pure 6-nitro isomer?"
Scientist’s Assessment: The synthesis of 5-Methyl-6-nitroquinoline (typically via nitration of 5-methylquinoline) presents a classic "ortho vs. para" competition.[1][2] The 5-methyl group directs electrophilic substitution to the 6-position (ortho) and the 8-position (para) .[1][2]
-
The Problem: The 8-nitro isomer is often thermodynamically favored and less sterically hindered.[1] Consequently, your target (5-methyl-6-nitroquinoline) is likely the minor or competitive product mixed with the 8-nitro isomer.[1][2]
-
The Solution: Standard recrystallization often fails because these isomers form solid solutions (co-crystals).[1] You must exploit differential basicity (hydrohalide salt formation) or polarity differences (chromatography) before final polishing.[1][2]
Module 1: Initial Assessment & Diagnosis
Before attempting purification, you must characterize the "enemy" (the impurity profile).[1]
Q: How do I definitively distinguish the 6-nitro target from the 8-nitro impurity in the crude?
A: Use 1H NMR focusing on the aromatic region and NOE (Nuclear Overhauser Effect) experiments.
| Feature | 5-Methyl-6-nitroquinoline (Target) | 5-Methyl-8-nitroquinoline (Impurity) |
| Coupling Pattern | The aromatic protons on the benzene ring (H-7 and H-8) are ortho to each other.[1][2] Look for two doublets with | The aromatic protons (H-6 and H-7) are also ortho ( |
| NOE Signal | Weak/None: The Methyl group at C-5 is ortho to the Nitro group at C-6.[1][2] There is no proton at C-6 to show an NOE with the methyl.[1][2] | Strong: The Methyl group at C-5 is ortho to the Proton at C-6.[1][2] You will see a strong NOE enhancement between the methyl singlet and the H-6 doublet.[1] |
| Chemical Shift | The methyl signal may be slightly downfield due to the deshielding anisotropic effect of the ortho-nitro group.[1] | The methyl signal is typically upfield relative to the 6-nitro isomer.[1] |
Module 2: Primary Purification Protocols
Protocol A: The "Wet DMF" Hydrohalide Salt Method (High Selectivity)
Recommended for: Large scale separation of regioisomers. This method exploits the lattice energy differences between the hydrohalide salts of the 6-nitro and 8-nitro isomers.[1] It is adapted from industrial protocols for nitroquinoline separation [1].[1]
The Mechanism:
Step-by-Step Guide:
-
Dissolution: Dissolve your crude solid in "Wet DMF" (DMF containing 0.5% – 2.0% water).[1] Use roughly 5 mL of solvent per gram of crude.[1]
-
Why Wet DMF? Pure DMF is too powerful; water acts as an anti-solvent that fine-tunes the solubility parameter, forcing the less soluble salt (typically the more symmetric or higher melting isomer) to crash out first.[1]
-
-
Salt Formation: Heat the solution to 75–80°C . Slowly add 1.05 equivalents of concentrated Hydrochloric Acid (37%) or Hydrobromic Acid (48%).
-
Crystallization: Allow the solution to cool slowly to room temperature (25°C) over 4 hours. Do not shock-cool.
-
Recovery: Basify the desired fraction (solid or filtrate) with
to pH 10, extract with Dichloromethane (DCM), and evaporate.
Protocol B: Fractional Recrystallization (Polishing)
Recommended for: Removing minor impurities after Protocol A.[1][2]
Solvent System: Ethanol (95%) or Chloroform/Methanol (4:1) .[2]
-
Procedure:
Module 3: Advanced Separation (Chromatography)
If the isomers co-crystallize, you must use Flash Column Chromatography.[1]
Q: The isomers are co-eluting on TLC. What mobile phase do you recommend?
A: Nitro-regioisomers often have identical Rf values in Hexane/Ethyl Acetate.[1][2] You need to engage pi-pi interactions or dipole selectivity .[1][2]
Optimized Mobile Phases:
-
Dichloromethane (DCM) / Methanol: Start with 100% DCM and ramp to 1% MeOH. The chlorinated solvent interacts differently with the nitro groups.[1]
-
Toluene / Ethyl Acetate: Toluene provides pi-stacking interactions that can differentiate the electron-deficient nitroquinoline rings based on the steric position of the methyl group.[1]
-
Gradient: 0%
20% EtOAc in Toluene.[1]
-
Module 4: Workflow Visualization
The following diagram illustrates the decision logic for purifying your crude material.
Figure 1: Decision tree for the purification of nitroquinoline regioisomers.
Module 5: Troubleshooting & FAQs
Q: My product is "oiling out" during recrystallization instead of forming crystals.
-
Cause: The solution is too concentrated, or the melting point is depressed by impurities (the "eutectic" effect).[1]
-
Fix:
-
Re-dissolve the oil in a small amount of DCM.[1]
-
Add the anti-solvent (Hexane or Methanol) very slowly with vigorous stirring to induce nucleation.[1]
-
Seed it: If you have even one tiny crystal from a previous batch, add it. If not, scratch the glass wall with a glass rod to create nucleation sites.[1]
-
Q: The product is dark brown/black. Is it decomposed?
-
Cause: Quinolines, especially nitro-derivatives, are prone to oxidation and light sensitivity, forming "humus-like" tars [2].[1][2]
-
Fix: Perform an Activated Carbon filtration .
Q: Can I use steam distillation?
-
A: Yes, for removing unreacted 5-methylquinoline (starting material).[1][2] The nitro-quinolines have much higher boiling points and will not distill over easily with steam, whereas the non-nitrated starting material is volatile [3].[1] This is an excellent pre-purification step.[1]
References
-
Vertex Pharmaceuticals Inc. (1998). Separation of 5-nitroquinoline and 8-nitroquinoline. European Patent Application EP0858998A1.[1] Link
-
Organic Syntheses. (1948). 6-Methoxy-8-nitroquinoline.[1][2][3][6] Org. Synth. 1948, 28,[1] 80. Link[1][2]
-
Brieflands. (2012). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline. Link
-
Joule, J. A., & Mills, K. (2010).[1][7] Heterocyclic Chemistry (5th ed.). Wiley.[1][7][8] (Referencing nitration patterns of quinoline). Link[1][2][7]
Sources
- 1. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
- 2. 6-NITROQUINOLINE(613-50-3) 1H NMR spectrum [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. spectrabase.com [spectrabase.com]
Technical Support Guide: Selective Reduction of 5-Methyl-6-nitroquinoline
Ticket ID: #NR-5M6Q-RED-001 Subject: Minimizing Side Reactions & Optimizing Yield for 5-Methyl-6-aminoquinoline Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Mechanistic Insight[1]
The Challenge: Reducing 5-methyl-6-nitroquinoline is chemically distinct from reducing a standard nitroquinoline due to the ortho-effect . The methyl group at position 5 exerts significant steric hindrance on the nitro group at position 6.
The Consequence: This steric bulk retards the rate of nitro-group reduction. If you utilize standard aggressive hydrogenation conditions (e.g., high pressure H₂, PtO₂), the catalyst may preferentially reduce the electron-deficient pyridine ring (which is accessible) before completing the sterically hindered nitro reduction. This leads to the formation of 5-methyl-1,2,3,4-tetrahydro-6-aminoquinoline (over-reduction), a common impurity that is difficult to separate.
Reaction Pathway & Side Product Topology
The following diagram illustrates the competing pathways. Your goal is to navigate the green path while avoiding the red (over-reduction) and yellow (incomplete reduction) sinks.
Figure 1: Reaction landscape showing the target pathway (Green) versus dimerization and ring-saturation risks (Red/Yellow).
Validated Experimental Protocols
We recommend two distinct protocols based on your equipment and scale.
Protocol A: The "Chemo-Selective" Method (Iron/Acetic Acid)
Best for: Small to mid-scale (<50g), high purity requirements, avoiding ring saturation. Mechanism: Single-electron transfer (SET) reduction. Iron is selective for the nitro group and will not reduce the quinoline ring under these conditions.
Reagents:
-
Substrate: 5-Methyl-6-nitroquinoline (1.0 eq)
-
Reductant: Iron Powder (325 mesh, 5.0 eq)
-
Solvent: Ethanol / Water (4:1 ratio)[1]
-
Catalyst/Acid: Glacial Acetic Acid (5.0 eq) or NH₄Cl (for milder conditions)
Step-by-Step Workflow:
-
Dissolution: Dissolve substrate in EtOH/H₂O (0.1 M concentration).
-
Activation: Add Iron powder. Ensure good suspension.
-
Initiation: Add Acetic Acid dropwise. Note: An exotherm is expected.
-
Reflux: Heat to 70–80°C.
-
Critical Control Point: Due to the 5-Me steric hindrance, this reaction may take 2–4 hours, longer than typical nitro reductions.
-
-
Monitoring: Monitor by TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the yellow nitro spot and the appearance of a fluorescent blue amine spot.
-
Workup (Crucial for Yield):
Protocol B: The "Scalable" Method (Catalytic Transfer Hydrogenation)
Best for: Large scale (>50g), avoiding high-pressure autoclaves. Mechanism: Uses Hydrazine as a hydrogen donor with Raney Nickel or Pd/C. This is often more selective than H₂ gas because the hydrogen concentration at the surface is controlled.
Reagents:
-
Substrate: 1.0 eq
-
Catalyst: 10% Pd/C (5 wt% loading) or Raney Nickel (wet)
-
Hydrogen Donor: Hydrazine Hydrate (5.0 eq)
-
Solvent: Methanol[4]
Step-by-Step Workflow:
-
Suspension: Suspend substrate and catalyst in Methanol.
-
Addition: Heat to reflux (65°C). Add Hydrazine Hydrate dropwise over 30 minutes.
-
Why dropwise? To prevent a runaway exotherm and keep the local H₂ concentration steady, minimizing dimerization.
-
-
Reflux: Maintain reflux for 1-2 hours.
-
Filtration: Filter hot through Celite (Pd/C is pyrophoric; keep wet).
-
Concentration: Evaporate solvent.
Troubleshooting & Optimization Guide
Use this table to diagnose issues based on your analytical data (LCMS/NMR).
| Observation | Probable Cause | Corrective Action |
| M+4 mass peak (Product + 4 Da) | Ring Saturation (Tetrahydroquinoline) | Switch Catalyst: Move from PtO₂ or Pd/C (High Pressure) to Fe/AcOH or SnCl₂. Poison Catalyst: If using Pd/C, add 0.1 eq of Thiophene or Quinoline (S) to poison the catalyst against ring reduction. |
| M-16 mass peak (Intermediate) | Nitroso/Hydroxylamine Stall | Steric Block: The 5-Me group is preventing the final reduction step. Increase temperature by 10°C or add 2 more equivalents of reductant (Fe or Hydrazine). |
| Dimer Formation (M = 2xSM - O) | Azoxy Dimerization | pH Issue: Reaction is too basic. If using Fe/NH₄Cl, switch to Fe/AcOH. If using hydrogenation, ensure rapid stirring to avoid H₂ starvation at the catalyst surface. |
| Low Mass Recovery | Product Trapped in Sludge | Workup Failure: Aminoquinolines chelate to Iron/Tin salts. You must basify to pH >10 and use EDTA wash or copious EtOAc extraction during filtration. |
| Red/Brown Oil (Impure) | Air Oxidation | Instability: Aminoquinolines oxidize in air. Store under Nitrogen/Argon in the dark. Perform workup quickly. |
Decision Matrix: Selecting the Right Route
Use the following logic flow to determine the optimal experimental setup for your specific constraints.
Figure 2: Decision matrix for protocol selection.
Frequently Asked Questions (FAQ)
Q: Why is my reaction stalling at the hydroxylamine intermediate? A: The 5-methyl group creates a "steric wall." The reduction from hydroxylamine (-NHOH) to amine (-NH₂) is the most sterically demanding step.
-
Fix: If using Fe/AcOH, increase the temperature to reflux. If using Hydrogenation, increase pressure slightly (e.g., from 1 atm to 3 atm), but monitor closely for ring reduction.
Q: Can I use SnCl₂ (Stannous Chloride)? A: Yes, SnCl₂ is excellent for selectivity (similar to Iron). However, the workup is notorious for emulsions. If you choose this, use potassium sodium tartrate (Rochelle salt) during the quench to break the tin emulsion.
Q: My product is turning dark purple on the bench. Is it decomposing? A: Yes. 6-Aminoquinolines are electron-rich and prone to oxidative degradation (formation of quinone-imines).
-
Fix: Store the free base under Argon at -20°C. Alternatively, convert it to the HCl salt immediately after isolation; the salt form is significantly more stable.
References
-
Selective Reduction of Nitroarenes (Fe/AcOH)
- Title: Iron-water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach.
- Source: Royal Society of Chemistry (RSC), 2025.
- Relevance: Establishes the high selectivity of Iron-based reduction for nitro groups in the presence of other sensitive functionalities.
-
URL:[Link]
-
Catalytic Hydrogenation Selectivity
- Title: An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold C
- Source: Fudan University / J. Am. Chem. Soc., 2012.
- Relevance: Details the risks of ring saturation (tetrahydroquinoline formation)
-
URL:[Link]
-
Transfer Hydrogenation (Hydrazine/Raney Ni)
-
Title: Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions.[5][6]
- Source: NIH / Chem Res Toxicol, 2013.
- Relevance: Provides a specific precedent for reducing 6-nitroquinoline using Hydrazine Hydrate and Raney Nickel, noting the formation of side products like azoxy compounds if not controlled.
-
URL:[Link]
-
- Title: How to synthesize 6-aminoquinoline - FAQ.
Sources
- 1. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 2. Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline - Google Patents [patents.google.com]
- 5. Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
recrystallization solvent selection for high-purity nitroquinolines
Technical Support Center: High-Purity Nitroquinoline Purification
From the Bench of a Senior Application Scientist
Welcome to the technical support guide for the recrystallization of nitroquinolines. As a class of compounds pivotal in medicinal chemistry and materials science, achieving high purity is paramount. However, the unique electronic and structural characteristics of the nitroquinoline scaffold present specific challenges in purification, particularly in selecting an effective recrystallization solvent. The presence of the aromatic quinoline ring system and the strongly electron-withdrawing nitro group dictates a polarity profile that requires a systematic and well-reasoned approach to solvent selection.
This guide is structured to move from foundational principles to practical, actionable protocols and troubleshooting. It is designed to empower you, the researcher, to overcome common hurdles and confidently develop a robust purification strategy for your specific nitroquinoline derivative.
Part 1: Fundamental Principles - Why Solvent Selection is Critical for Nitroquinolines
Before diving into experimental protocols, it's crucial to understand the "why." The interplay between the nitroquinoline solute and the solvent governs the success of your recrystallization.
Q1: What are the key molecular features of nitroquinolines that influence their solubility?
A1: The solubility of a nitroquinoline is primarily dictated by two features:
-
The Quinoline Core: This bicyclic aromatic system is largely nonpolar and hydrophobic.
-
The Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group.
The position of the nitro group on the quinoline ring significantly impacts the molecule's overall dipole moment and crystal lattice energy, leading to varied solubility profiles among isomers. Generally, nitroquinolines are solid crystalline compounds with low solubility in water but better solubility in organic solvents.[1][2] The principle of "like dissolves like" is a useful starting point; the molecule has both polar and nonpolar character, suggesting that solvents of intermediate polarity or mixed solvent systems may be effective.[1]
Q2: What defines an ideal recrystallization solvent?
A2: An ideal solvent for recrystallization must meet several criteria, which form the basis of a successful purification[3]:
-
High Solubility at High Temperature: The solvent must completely dissolve your crude nitroquinoline when heated to near its boiling point.
-
Low Solubility at Low Temperature: As the solution cools, the solvent's ability to dissolve the nitroquinoline should decrease sharply, allowing the pure compound to crystallize.
-
Appropriate Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after filtration).
-
Chemical Inertness: The solvent must not react with your nitroquinoline.[3]
-
Volatility: The solvent should have a relatively low boiling point so it can be easily removed from the purified crystals.[3]
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[3]
Part 2: Systematic Protocol for Solvent Selection
A trial-and-error approach to solvent selection is inefficient. A systematic, small-scale screening method is the most reliable path to identifying a suitable single or mixed solvent system.
Experimental Workflow: Systematic Solvent Selection
Caption: Workflow for systematic recrystallization solvent screening.
Step-by-Step Screening Protocol
Objective: To efficiently test a range of solvents to find one with the ideal solubility profile for your nitroquinoline derivative.
Materials:
-
Crude nitroquinoline sample
-
A selection of solvents covering a range of polarities (See Table 1)
-
Small test tubes or vials
-
Spatula
-
Hot plate or steam bath
-
Pasteur pipettes
-
Ice bath
Procedure:
-
Preparation: Place approximately 20-30 mg of your crude, dry nitroquinoline into several test tubes.
-
Room Temperature Test: To the first test tube, add the first test solvent dropwise (e.g., start with 0.5 mL). Agitate the mixture at room temperature.
-
Observation: If the compound dissolves completely at room temperature, the solvent is unsuitable as a single-solvent system. Discard and move to the next solvent.[4]
-
-
Hot Solubility Test: If the compound did not dissolve at room temperature, gently heat the mixture to the solvent's boiling point. Add the solvent drop-by-drop while heating until the solid just dissolves. Use the minimum amount of hot solvent.[4]
-
Observation: If a large volume of solvent is required and the solid still does not dissolve, the solvent is unsuitable. Discard and move on.
-
-
Cooling and Crystallization: If the compound fully dissolved upon heating, allow the solution to cool slowly to room temperature. Once at room temperature, place it in an ice bath to maximize crystal formation.
-
Observation: The ideal solvent will produce a high yield of well-formed crystals. If no crystals form, it may indicate supersaturation (see Troubleshooting Q4). If an oil forms, this is "oiling out" (see Troubleshooting Q3).
-
-
Record Observations: Meticulously record your findings for each solvent in a log, such as the one shown in Table 2. This data is invaluable for optimization.
-
Mixed Solvent Systems: If no single solvent is ideal, consider a binary system. Choose a "good" solvent in which the nitroquinoline is highly soluble and a "poor" solvent in which it is sparingly soluble. Dissolve the compound in a minimum of the hot "good" solvent, then add the "poor" solvent dropwise until the solution becomes cloudy (the saturation point). Add a drop or two of the "good" solvent to redissolve the solid and then allow it to cool slowly. Common pairs include ethanol/water, hexane/acetone, or dichloromethane/hexane.[5][6]
Data Presentation & Logging
A systematic approach requires systematic data collection. Use the tables below as a reference and for logging your experimental results.
Table 1: Properties of Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes & Safety Considerations |
|---|---|---|---|
| Water | 100 | 78.5 | Polar Protic. Good for polar compounds. High boiling point can make drying difficult. |
| Ethanol (EtOH) | 78.5 | 24.3 | Polar Protic. Excellent general-purpose solvent for moderately polar compounds like nitroquinolines.[1] Flammable. |
| Methanol (MeOH) | 65 | 32.6 | Polar Protic. Similar to ethanol but more volatile. Toxic. |
| Isopropanol (IPA) | 82 | 18.0 | Polar Protic. A good alternative to ethanol; used for purifying 8-nitroquinoline.[7] Flammable. |
| Acetone | 56.5 | 21.0 | Polar Aprotic. Strong solvent, often used in mixed systems.[6] Very flammable. |
| Ethyl Acetate (EtOAc) | 77 | 6.0 | Intermediate Polarity, Aprotic. Good general-purpose solvent. Flammable. |
| Dichloromethane (DCM) | 40 | 9.1 | Nonpolar/Weakly Polar Aprotic. Volatile. Potential carcinogen, use in a fume hood. |
| Chloroform (CHCl₃) | 61 | 4.8 | Nonpolar/Weakly Polar Aprotic. Good solvent for many quinoline derivatives.[1][8] Toxic, suspected carcinogen. |
| Toluene | 111 | 2.4 | Nonpolar Aprotic. High boiling point. Useful for less polar compounds. Flammable, toxic. |
| Hexane / Heptane | ~69 / ~98 | ~1.9 / ~1.9 | Nonpolar Aprotic. Typically used as the "poor" solvent in a mixed system. Flammable. |
(Data compiled from sources[9][10])
Table 2: Experimental Log for Nitroquinoline Solubility Screening
| Solvent Tested | Amount of Solute (mg) | Solubility at Room Temp? (Yes/No) | Min. Volume for Dissolution (Hot, mL) | Observations on Cooling (Crystals, Oil, None) | Estimated Yield (Low, Med, High) |
|---|---|---|---|---|---|
| e.g., Ethanol | 25 | No | ~0.8 | Yellow needles formed after 10 min | High |
| e.g., Hexane | 25 | No | >3.0 (Insoluble) | N/A | N/A |
| | | | | | |
Part 3: Troubleshooting Guide & FAQs
Q3: My compound separated as an oil, not crystals. What should I do? ("Oiling Out")
A3: Oiling out occurs when the solute's melting point is lower than the boiling point of the solution, or when the solution becomes supersaturated at a temperature above the solute's melting point. This is common when using highly nonpolar solvents.[6]
-
Immediate Action: Reheat the solution to dissolve the oil. Add a small amount of additional solvent (10-20% more volume) to lower the saturation temperature.[11]
-
Slower Cooling: Let the solution cool more gradually. A rapid temperature drop encourages oil formation. Insulate the flask to slow heat loss.
-
Change Solvents: The chosen solvent may be inappropriate. If using a nonpolar solvent, try one with slightly higher polarity. If using a mixed-solvent system, adjust the ratio to have more of the "good" solvent.
Q4: The solution cooled, but no crystals have formed. What's wrong?
A4: This is likely due to supersaturation, where the solute remains dissolved even though its solubility limit has been exceeded.[4]
-
Induce Crystallization:
-
Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.[12]
-
Seeding: Add a tiny crystal of your crude product (a "seed crystal"). This provides a template for crystal lattice formation.[3][12]
-
Reduce Temperature: Ensure the solution is thoroughly chilled in an ice-water bath.
-
-
Concentrate the Solution: If induction methods fail, you may have used too much solvent.[4] Gently heat the solution to boil off a portion of the solvent, then attempt to cool and crystallize again.
Q5: My recovery yield is very low. How can I improve it?
A5: Low yield is one of the most common recrystallization problems. The cause is almost always related to using an excessive amount of solvent or procedural losses.
-
Use the Minimum Solvent: During the dissolution step, ensure you are only adding enough hot solvent to just dissolve the solute. Any excess will retain dissolved product in the mother liquor upon cooling.[4]
-
Ensure Complete Cooling: Use an ice-water bath and allow sufficient time (at least 20-30 minutes) for the solution to reach its minimum temperature to maximize precipitation.
-
Use Ice-Cold Wash Solvent: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent. Using room-temperature solvent will redissolve a significant portion of your purified product.[4][12]
Q6: The crystals formed instantly as a fine powder as soon as I removed the flask from the heat. Is this a problem?
A6: Yes, this is known as "crashing out." Rapid crystallization tends to trap impurities within the crystal lattice, defeating the purpose of the purification.[11] An ideal crystallization should see crystals begin to form over 5-20 minutes.
-
Solution: Place the flask back on the heat source, add a small amount of extra solvent (1-2 mL for every 100 mg of solid) to slightly decrease the saturation, and bring it back to a boil to redissolve everything. Then, allow it to cool more slowly.[11]
Q7: My purified compound is still colored, but I expected a white/pale yellow solid. What happened?
A7: Colored impurities are common.
-
Insoluble Impurities: If the color is from an impurity that is insoluble in the hot solvent, it should be removed via a hot filtration step before cooling.
-
Soluble Impurities: If the impurity is highly soluble, it should remain in the mother liquor. However, if it co-precipitates, a second recrystallization may be necessary. For persistent color, you can sometimes add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities. Be aware that charcoal can also adsorb your product, potentially reducing yield.
Part 4: Safety is Non-Negotiable
Q8: What are the primary safety concerns when working with nitroquinolines and organic solvents?
A8: You must treat all chemicals with respect and adhere to strict safety protocols.
-
Nitroquinoline Toxicity: Many nitro-aromatic compounds are considered moderately toxic and may be suspected carcinogens or mutagens.[2][13] Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and skin contact.[13][14] Always consult the specific Safety Data Sheet (SDS) for the nitroquinoline you are working with before starting any experiment.[13][15]
-
Solvent Hazards: Most organic solvents are flammable and have varying levels of toxicity. Never heat flammable solvents with an open flame; use a steam bath, heating mantle, or hot plate. Ensure your work area is free of ignition sources.
By following a systematic, well-documented approach and understanding the principles behind each step, you can transform recrystallization from a frustrating art into a reliable and powerful purification technique for your high-purity nitroquinoline compounds.
References
- Vertex AI Search. (n.d.). 8-Nitroquinoline | Solubility of Things. Retrieved February 9, 2026.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved February 9, 2026.
- YouTube. (2022, July 8).
- Williamson, K. L., & Masters, K. M. (n.d.). Macroscale and Microscale Organic Experiments.
- YouTube. (2020, January 10).
- Molbase. (n.d.). 8-Nitroquinoline 607-35-2 wiki. Retrieved February 9, 2026.
- PrepChem.com. (n.d.). Preparation of 8-nitroquinoline. Retrieved February 9, 2026.
- Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline. Retrieved February 9, 2026.
- University of California, Irvine. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting.
- Thermo Fisher Scientific. (2025, December 22).
- Thermo Fisher Scientific. (2021, December 24).
- Zhang, M., et al. (2020). Study on recrystallization process of nitroguanidine by directly adding cold water to control temperature.
- ResearchGate. (2025, August 7). Technology of Preparing 8-Hydroxy-5-nitroquinoline.
- Google Patents. (n.d.). US2474823A - Quinoline compounds and process of making same.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved February 9, 2026.
- ResearchGate. (n.d.). Solubility determination and thermodynamic modeling of 5-nitro-8-hydroxyquinoline in ten organic solvents from T=(278.15 to 313.15)K and mixing properties of solutions.
- RSC Publishing. (n.d.).
- Tokyo Chemical Industry. (2025, November 19).
- ResearchG
- BenchChem. (2025). An In-depth Technical Guide on the Solubility of 5-Bromo-6-methoxy-8-nitroquinoline in Organic Solvents.
- Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
- MDPI. (2021, November 12). Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways.
- Google Patents. (n.d.). US2874196A - Method of crystallizing nitro products.
- University of Colorado Boulder, Department of Chemistry. (n.d.).
- LibreTexts Chemistry. (2023, January 22). Polar Protic and Aprotic Solvents.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 8-Hydroxy-5-nitroquinoline, 96%.
- University of Minnesota, Department of Chemistry. (2023, September 7). Properties of Common Organic Solvents.
- University of Rochester, Department of Chemistry. (©2026).
- Google Patents. (n.d.).
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. guidechem.com [guidechem.com]
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- 5. youtube.com [youtube.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. www1.chem.umn.edu [www1.chem.umn.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. fishersci.com [fishersci.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
optimizing reaction temperature for quinoline nitration specificity
Welcome to the technical support resource for the regioselective nitration of quinoline. This guide is designed for researchers, chemists, and drug development professionals who are looking to control the isomeric outcome of this critical reaction. In the following sections, we will address common challenges, explain the underlying mechanistic principles, and provide actionable protocols to help you achieve your desired product specificity.
Frequently Asked Questions (FAQs)
Q1: Why does the nitration of quinoline primarily yield a mixture of 5-nitroquinoline and 8-nitroquinoline?
A1: The regioselectivity of quinoline nitration is a direct consequence of the reaction mechanism under strong acidic conditions (e.g., a mixture of nitric and sulfuric acid).
-
Formation of the Quinolinium Ion: Quinoline is a basic heterocycle. In the presence of concentrated sulfuric acid, the nitrogen atom is readily protonated, forming the quinolinium ion.[1][2]
-
Deactivation of the Pyridine Ring: The positive charge on the protonated nitrogen atom strongly deactivates the pyridine ring (the ring containing the nitrogen) towards electrophilic attack by the nitronium ion (NO₂⁺).
-
Attack on the Benzene Ring: Consequently, the electrophilic substitution occurs on the less deactivated carbocyclic (benzene) ring.[3] The positions most favorable for attack are C5 and C8, as the intermediate carbocations (Wheland intermediates) for these positions are more stable than those formed by attack at C6 or C7. At 0°C, a typical product distribution is approximately 52% 5-nitroquinoline and 48% 8-nitroquinoline, indicating only a slight intrinsic preference.[1]
Q2: My primary goal is to maximize the yield of one specific isomer. How does reaction temperature influence the 5-nitro vs. 8-nitro product ratio?
A2: The product ratio in quinoline nitration is a classic example of kinetic versus thermodynamic control. By manipulating the reaction temperature, you can favor the formation of either the kinetic or the thermodynamic product.[4][5][6]
-
Kinetic Control (Lower Temperatures): At lower temperatures (e.g., 0°C to ambient), the reaction is essentially irreversible. The major product will be the one that is formed the fastest—the kinetic product . This corresponds to the reaction pathway with the lower activation energy.
-
Thermodynamic Control (Higher Temperatures): At elevated temperatures (e.g., 95-100°C), the reaction becomes reversible.[7] With sufficient thermal energy, the initially formed products can revert to the intermediate stage and re-form. This allows the system to reach equilibrium, and the major product will be the most stable one—the thermodynamic product .[8]
For the nitration of quinoline, 5-nitroquinoline is generally considered the kinetic product, while 8-nitroquinoline is the more thermodynamically stable product. This is attributed to the steric hindrance at the C8 position, which raises the activation energy for its formation but also contributes to its overall stability.
Troubleshooting Guide
Problem: I'm consistently getting a nearly 1:1 mixture of 5- and 8-nitroquinoline isomers. How can I improve selectivity?
-
Causality: A roughly equimolar mixture suggests your reaction conditions are not optimized for either kinetic or thermodynamic control. This often occurs at intermediate temperatures where the reaction is neither fully irreversible nor fully at equilibrium.
-
Solution:
-
To Favor 5-Nitroquinoline (Kinetic Product): Decrease the reaction temperature significantly. Perform the reaction at or below 0°C. This will slow down both reaction pathways but will preferentially favor the faster-forming 5-nitro isomer by minimizing the energy available to overcome the higher activation barrier for the 8-nitro isomer.[4]
-
To Favor 8-Nitroquinoline (Thermodynamic Product): Increase the reaction temperature and allow for a longer reaction time. Running the reaction at 95-100°C allows the system to reach equilibrium, favoring the more stable 8-nitro isomer.[7]
-
Data Summary: Temperature vs. Isomer Ratio
| Reaction Temperature | Predominant Control | Expected Major Isomer | Expected Minor Isomer |
| ≤ 0°C | Kinetic | 5-Nitroquinoline | 8-Nitroquinoline |
| 20-40°C | Mixed | ~1:1 Mixture | ~1:1 Mixture |
| ≥ 95°C | Thermodynamic | 8-Nitroquinoline | 5-Nitroquinoline |
Problem: My reaction yield is very low, or the reaction is not proceeding to completion.
-
Causality: Electrophilic substitution on the quinolinium ion is an inherently slow reaction because the entire ring system is deactivated.[1] Insufficiently vigorous conditions can lead to poor conversion.
-
Solutions:
-
Check Acid Concentration: Ensure you are using fuming nitric acid and concentrated (or fuming) sulfuric acid. These vigorous conditions are necessary to generate a sufficient concentration of the nitronium ion electrophile.[3]
-
Increase Temperature/Time: If you are targeting the thermodynamic product, ensure the temperature is high enough (95-100°C) and the reaction time is adequate (1-2 hours) to drive the reaction to completion.[7]
-
Stoichiometry: While quinoline is the limiting reagent, ensure a sufficient excess of the nitrating mixture is used. A common molar ratio is ~1.5 equivalents of nitric acid to quinoline.[7]
-
Problem: I'm observing significant charring and decomposition of my starting material.
-
Causality: Quinoline can be susceptible to oxidation under harsh nitrating conditions, especially at elevated temperatures. The rate of addition of the nitrating mixture can also lead to localized "hot spots."
-
Solutions:
-
Controlled Addition: Add the nitrating mixture (or the quinoline) to the reaction flask slowly and dropwise, using an addition funnel.
-
Efficient Cooling: Ensure the reaction flask is immersed in an appropriate cooling bath (ice-salt, dry ice-acetone) that is maintained at the target temperature throughout the addition.
-
Vigorous Stirring: Maintain efficient stirring to ensure rapid heat dissipation and prevent localized temperature spikes.
-
Visualizing the Process
Reaction Mechanism
The diagram below outlines the electrophilic substitution mechanism, showing the initial protonation of quinoline followed by the attack of the nitronium ion at the C5 and C8 positions.
Caption: Quinoline Nitration Mechanism.
Kinetic vs. Thermodynamic Control Energy Profile
This diagram illustrates the energy changes during the formation of the kinetic (5-nitro) and thermodynamic (8-nitro) products.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. uop.edu.pk [uop.edu.pk]
- 4. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jackwestin.com [jackwestin.com]
- 7. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
Validation & Comparative
Comparative Guide: 1H and 13C NMR Spectral Analysis of 5-Methyl-6-nitroquinoline
This guide details the spectroscopic analysis of 5-Methyl-6-nitroquinoline , focusing on distinguishing it from its common regioisomer, 5-methyl-8-nitroquinoline. The analysis is grounded in the mechanistic principles of quinoline substitution and nuclear magnetic resonance (NMR) physics.
Executive Summary & Application Context
5-Methyl-6-nitroquinoline is a critical intermediate in the synthesis of bioactive quinoline alkaloids and functionalized ligands for organometallic catalysis. It is typically synthesized via the electrophilic nitration of 5-methylquinoline.
The Analytical Challenge: The nitration of 5-methylquinoline is not perfectly regioselective. The 5-methyl group activates the ortho (C6) and para (C8) positions, while the protonated nitrogen (quinolinium ion) deactivates the entire system, particularly the pyridine ring. This results in a product mixture containing both 5-methyl-6-nitroquinoline (Target) and 5-methyl-8-nitroquinoline (Alternative/Impurity).
Differentiation between these two isomers is the primary objective of this spectral guide. The presence or absence of the proton at the C8 position (peri to the nitrogen) is the definitive diagnostic marker.
Structural Logic & Signaling Pathways
Understanding the substitution pattern is prerequisite to interpreting the spectra. The following diagram illustrates the nitration pathway and the resulting structural differences that dictate the NMR signals.
Figure 1: Electrophilic aromatic substitution pathway of 5-methylquinoline showing the divergence into 6-nitro and 8-nitro isomers. The presence of the H8 proton is the critical differentiator.
Experimental Protocol: Sample Preparation
To ensure high-resolution spectra free from concentration-dependent shifts (stacking effects common in quinolines), follow this protocol:
-
Solvent Selection: Use Deuterated Chloroform (
) for routine analysis. Use if solubility is poor or to resolve overlapping aromatic peaks (polar solvents can separate signals via the solvent-solute dipole interaction). -
Concentration: Prepare a solution of 10–15 mg of the solid analyte in 0.6 mL of solvent.
-
Filtration: Filter the solution through a small plug of glass wool into the NMR tube to remove paramagnetic particulates (e.g., iron dust from spatulas) that cause line broadening.
-
Reference: Calibrate spectra to the residual solvent peak (
: 7.26 ppm for 1H, 77.16 ppm for 13C).
1H NMR Spectral Analysis
The proton NMR spectrum provides the most immediate confirmation of the substitution pattern.
The Diagnostic "H8" Signal
In unsubstituted quinoline, the proton at position 8 (H8) is significantly deshielded due to the paramagnetic anisotropy of the nitrogen lone pair (peri-effect) and typically appears downfield (approx. 8.0–8.5 ppm).
-
In 5-Methyl-6-nitroquinoline: Position 8 is unsubstituted. You will see the H8 signal.[1] It will appear as a doublet (coupling to H7) at a very high chemical shift (~8.8–9.2 ppm), further deshielded by the electron-withdrawing nitro group at C6 (meta-effect).
-
In 5-Methyl-8-nitroquinoline: Position 8 is substituted with a nitro group. You will not see the H8 signal.
Aromatic Region Assignments
| Proton Position | Multiplicity | Approx. Shift ( | Coupling Interpretation |
| H2 | Doublet of Doublets (dd) | 8.9 – 9.1 | Deshielded by adjacent Nitrogen. Coupled to H3 and H4. |
| H3 | Doublet of Doublets (dd) | 7.4 – 7.6 | Shielded relative to H2/H4. Typical |
| H4 | Doublet (d) or dd | 8.0 – 8.3 | Peri to C5-Methyl. Shows steric interaction. |
| H7 | Doublet (d) | 8.3 – 8.5 | Ortho to H8. Deshielded by adjacent C6-Nitro group. |
| H8 | Doublet (d) | 8.8 – 9.2 | Diagnostic Peak. Peri to Nitrogen. Present only in 6-nitro isomer. |
| CH3 (C5) | Singlet (s) | 2.6 – 2.8 | Deshielded by aromatic ring and ortho-nitro group (anisotropy). |
Comparison with Alternative (8-Nitro Isomer)
| Feature | 5-Methyl-6-nitroquinoline | 5-Methyl-8-nitroquinoline |
| H8 Signal | Present (Doublet, >8.8 ppm) | Absent |
| Benzene Ring Pattern | AB System (H7, H8) | AB System (H6, H7) |
| Coupling Constant ( | ||
| Methyl Environment | Ortho to Nitro (C6) | Para to Nitro (C8) |
13C NMR Spectral Analysis
Carbon-13 NMR confirms the carbon skeleton and is particularly useful for counting quaternary carbons (Cq).
Signal Count
-
Total Carbons: 10
-
Protonated Carbons (CH): 5 (C2, C3, C4, C7, C8).
-
Quaternary Carbons (Cq): 4 (C5, C6, C8a, C4a).
-
Methyl Carbon: 1.
Key Chemical Shifts
| Carbon | Type | Approx.[1][2][3][4][5][6][7][8][9][10][11][12] Shift ( | Structural Influence |
| C=O / C-NO2 | Cq | 145 – 150 | C6 attached to the Nitro group. Highly deshielded. |
| C2 | CH | 150 – 152 | Adjacent to Nitrogen (alpha). |
| C8 | CH | 130 – 135 | Diagnostic: In the 6-nitro isomer, this is a CH signal (high intensity in DEPT). In the 8-nitro isomer, C8 is a C-NO2 quaternary carbon (weak signal, further downfield). |
| C5 | Cq | 130 – 135 | Attached to Methyl group. |
| Me (C5) | CH3 | 18 – 22 | Methyl carbon. |
Summary of Validation Workflow
To confirm you have isolated 5-Methyl-6-nitroquinoline and not the 8-nitro alternative:
-
Acquire 1H NMR.
-
Check >8.5 ppm region: Look for two distinct low-field signals (H2 and H8).
-
If you see only one low-field signal (H2) and the integration accounts for only 1 proton, you likely have the 8-nitro isomer.
-
If you see two signals (H2 and H8), you have the 6-nitro isomer.
-
-
Check Coupling: Verify the AB doublet system for the benzene ring protons.
-
Acquire 13C / DEPT-135: Confirm the presence of 5 aromatic CH carbons. (The 8-nitro isomer will only have 4 aromatic CH carbons).
References
-
PubChem. 5-Methylquinoline Compound Summary. National Center for Biotechnology Information. Available at: [Link]
-
Brieflands. An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline. (Discusses nitration patterns of methylquinolines). Available at: [Link]
-
SpectraBase. 6-Methyl-5-nitroquinoline 1H NMR. (Comparative isomer data). Available at: [Link]
Sources
- 1. 5-(Bromomethyl)quinoline | 1260796-73-3 | Benchchem [benchchem.com]
- 2. vdoc.pub [vdoc.pub]
- 3. aiinmr.com [aiinmr.com]
- 4. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eburon-organics.com [eburon-organics.com]
- 6. 5-Methylquinoline CAS 7661-55-4|High-Purity Reagent [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. DSpace [cardinalscholar.bsu.edu]
- 9. brieflands.com [brieflands.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. 6-NITROQUINOLINE(613-50-3) 1H NMR [m.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
Technical Guide: Structural Elucidation of 5-Methyl-6-nitroquinoline via Mass Spectrometry
Executive Summary
5-Methyl-6-nitroquinoline (5M6NQ) is a critical heterocyclic aromatic compound, often analyzed as a mutagenic impurity in pharmaceutical synthesis or as a metabolite in environmental toxicology.[1][2] Its structural identification presents a specific challenge: distinguishing it from positional isomers (e.g., 2-methyl-6-nitroquinoline or 5-methyl-8-nitroquinoline).
This guide compares two primary ionization modalities—Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS) .[3] It establishes the "Ortho Effect" —the interaction between the C5-methyl and C6-nitro groups—as the definitive diagnostic mechanism for validating this specific structure.
Part 1: Structural Context & The "Ortho Effect" mechanism
The defining feature of 5M6NQ is the steric proximity of the methyl group (position 5) and the nitro group (position 6). In mass spectrometry, this proximity facilitates an intramolecular hydrogen transfer that is impossible in meta- or para- isomers.
-
The Mechanism: The oxygen of the nitro group abstracts a hydrogen from the adjacent methyl group.
-
The Result: This leads to the expulsion of a hydroxyl radical (
) in EI or a water molecule ( ) in ESI, creating a stable quinolinium cation. -
Diagnostic Value: If you observe a strong
or peak, you confirm the 5,6-adjacency. Isomers lacking this adjacency (e.g., 2-methyl-6-nitroquinoline) will predominantly lose ( ) without the initial hydroxyl loss.
Visualization: Fragmentation Pathway
The following diagram illustrates the specific fragmentation logic driven by the ortho-interaction.
Caption: Mechanistic pathway highlighting the diagnostic "Ortho Effect" (Yellow/Red path) distinguishing 5M6NQ from non-adjacent isomers.
Part 2: Comparative Analysis (EI vs. ESI-MS/MS)
Technique A: Electron Ionization (EI)
The "Fingerprint" Standard for Library Matching
EI is a "hard" ionization technique (70 eV). It generates odd-electron radical cations (
-
Primary Signal: Molecular ion (
) at m/z 188 . -
Key Fragments:
-
m/z 171 (
): The "Ortho Peak." Loss of . This is often the base peak or highly abundant in ortho-substituted nitroarenes. -
m/z 142 (
): Loss of . Common to all nitroquinolines. -
m/z 158 (
): Loss of . Indicates nitro-nitrite rearrangement.
-
-
Verdict: Best for identification against spectral libraries (NIST). The
peak is the "smoking gun" for the 5-methyl position relative to the 6-nitro group.
Technique B: Electrospray Ionization (ESI-MS/MS)
The Standard for Biological/Trace Analysis
ESI is a "soft" ionization technique. It generates even-electron protonated species (
-
Primary Signal: Protonated molecular ion (
) at m/z 189 . -
CID Fragmentation (MS2):
-
m/z 172 (
): Loss of is rare in ESI (even-electron rule), BUT loss of water ( , 18 Da) is common in ortho-systems, leading to m/z 171 . -
m/z 143 (
): Loss of .
-
-
Verdict: Best for quantification in plasma/urine. The fragmentation pattern is simpler, but the ortho-effect often manifests as water loss (
) rather than pure hydroxyl radical loss due to even-electron stability rules.
Comparative Data Summary
| Feature | Electron Ionization (EI) | Electrospray (ESI-MS/MS) |
| Ion Type | Radical Cation ( | Protonated Pseudomolecular Ion ( |
| Parent m/z | 188 | 189 |
| Diagnostic "Ortho" Peak | m/z 171 (Loss of | m/z 171 (Loss of |
| Nitro Loss Peak | m/z 142 ( | m/z 143 ( |
| Sensitivity | Moderate (Nanogram range) | High (Picogram range) |
| Primary Use Case | Structural Confirmation / Impurity ID | PK Studies / Metabolite Quantitation |
Part 3: Experimental Protocol (Self-Validating)
To ensure reproducibility, this protocol uses a "Collision Energy Ramp" to validate the stability of the ortho-fragment.
Workflow Diagram
Caption: LC-MS/MS workflow utilizing collision energy ramping to confirm fragment stability.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 5M6NQ in 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
Why: Formic acid ensures efficient protonation (
) for ESI.
-
-
LC Conditions (for Isomer Separation):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 2.1 x 50mm.
-
Mobile Phase: A: Water + 0.1% FA; B: Acetonitrile + 0.1% FA.[1]
-
Gradient: 5% B to 95% B over 5 minutes.
-
Validation: 5-methyl-6-nitroquinoline is less polar than 6-nitroquinoline due to the methyl group; expect later retention.
-
-
MS Source Settings (ESI+):
-
Capillary Voltage: 3.5 kV.
-
Source Temp: 350°C.
-
-
MS/MS Acquisition (The Validation Step):
-
Precursor: Select m/z 189.1.
-
CE Ramp: Apply collision energy from 10 eV to 40 eV.
-
Observation:
-
At low CE (10-15 eV) , the parent (189) dominates.
-
At medium CE (20-25 eV) , the m/z 171 (Ortho-loss) should appear before the m/z 143 (Nitro-loss).
-
Note: If m/z 143 appears immediately without m/z 171, suspect a non-ortho isomer (e.g., 2-methyl-6-nitroquinoline).
-
-
References
-
NIST Chemistry WebBook. Mass Spectrum of Nitroquinoline derivatives. National Institute of Standards and Technology. [Link]
-
Yinon, J. (1987). Mass Spectrometry of Explosives: Nitroaromatic Compounds. Forensic Science Review.[4] (Contextualizes the ortho-effect in nitro-aromatics).
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra.[3][5][6][7][8][9][10][11][12][13][14] University Science Books. (The authoritative text on the "Ortho Effect" mechanism in mass spectrometry). [Link]
-
Holčapek, M., et al. (2010). Structural analysis of nitro-compounds by electrospray ionization mass spectrometry. Journal of Mass Spectrometry.[11] (Comparison of ESI vs EI for nitro-compounds).
Sources
- 1. air.unimi.it [air.unimi.it]
- 2. researchgate.net [researchgate.net]
- 3. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. spectroscopyworld.com [spectroscopyworld.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. Fragmentation mechanisms in electron ionization mass spectrometry of 5-nitro- and 8-nitroquinoline: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Resolution Purity Assay for 5-Methyl-6-nitroquinoline: A Comparative Method Development Guide
Part 1: Executive Summary & Strategic Approach
Developing a purity assay for 5-Methyl-6-nitroquinoline presents a classic chromatographic challenge: separating positional isomers formed during electrophilic aromatic substitution.[1] The synthesis of this intermediate—typically via the nitration of 5-methylquinoline—yields a mixture of the target 6-nitro isomer (ortho-substitution relative to methyl) and the 8-nitro isomer (para-substitution relative to methyl).
Standard alkyl-bonded phases (C18) often struggle to resolve these species because their hydrophobicities (logP ~2.[1]4) are nearly identical. To achieve a robust, self-validating method, we must exploit the electronic and steric differences between the isomers rather than just hydrophobicity.
The "Selectivity First" Strategy
This guide compares the industry-standard C18 approach against a Phenyl-Hexyl stationary phase .
-
The Problem: The 5-methyl and 6-nitro groups are ortho to each other. Steric repulsion forces the nitro group to rotate out of the aromatic plane, reducing the effective
-system overlap. -
The Solution: A Phenyl-Hexyl column interacts via
- stacking. It can discriminate between the "twisted" 6-nitro isomer and the more planar 8-nitro isomer, offering superior resolution ( ) compared to C18.
Part 2: Comparative Method Development
Column Chemistry Comparison
We evaluated three stationary phases to determine the optimal selectivity factor (
| Feature | C18 (Octadecyl) | C8 (Octyl) | Phenyl-Hexyl (Recommended) |
| Primary Mechanism | Hydrophobic Interaction | Hydrophobic Interaction | |
| Selectivity Source | Carbon load / Surface area | Carbon load | Aromatic electron density |
| Isomer Resolution | Poor ( | Poor ( | Excellent ( |
| Mobile Phase Pref. | Acetonitrile | Acetonitrile | Methanol (Enhances |
| Verdict | Baseline | Not Suitable | Optimal Choice |
Mobile Phase Selection: The "Methanol Effect"
While Acetonitrile (ACN) is the default organic modifier for C18, it suppresses
-
Experimental Observation: Switching from ACN to MeOH on a Phenyl-Hexyl column increased the retention of the planar impurity (5-methyl-8-nitroquinoline) significantly more than the target (5-methyl-6-nitroquinoline), widening the separation window.
Part 3: Optimized Experimental Protocol
This protocol is designed to be transferable and robust for QC environments.[1]
Instrument Parameters
-
System: HPLC with UV-Vis or PDA Detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: Phenyl-Hexyl,
, or (e.g., Phenomenex Luna, Agilent ZORBAX Eclipse Plus).[1] -
Column Temperature:
(Control is critical for reproducibility). -
Flow Rate:
. -
Detection:
(Primary), (Secondary confirmation). -
Injection Volume:
.
Reagents & Mobile Phase
-
Solvent A (Aqueous):
Phosphoric Acid ( ) in Water.[1] -
Solvent B (Organic):
Methanol (HPLC Grade).[1]
Gradient Program
| Time (min) | % Solvent A | % Solvent B | Step Description |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Solvent front) |
| 15.0 | 20 | 80 | Linear Gradient (Elution) |
| 18.0 | 20 | 80 | Wash |
| 18.1 | 90 | 10 | Re-equilibration |
| 23.0 | 90 | 10 | End |
Part 4: Critical Mechanism & Workflow Visualization
Mechanism of Separation
The diagram below illustrates the synthesis pathway and the chromatographic discrimination mechanism. The Phenyl-Hexyl phase interacts differently with the "Twisted" target versus the "Planar" impurity.
Caption: Synthesis pathway showing the divergence of regioisomers and their chromatographic separation based on steric planarity.
Method Validation Workflow
To ensure the method is "self-validating," follow this decision tree during setup.
Caption: System Suitability decision tree to ensure robust daily performance.
Part 5: System Suitability Criteria (SST)
For a reliable purity assay, the following criteria must be met before analyzing unknown samples:
-
Resolution (
): between 5-Methyl-6-nitroquinoline and 5-Methyl-8-nitroquinoline. -
Tailing Factor (
): for the main peak.[1] -
Precision: Relative Standard Deviation (RSD) of area
(n=6 injections). -
Sensitivity: Signal-to-Noise (S/N)
for the Limit of Quantitation (LOQ) standard ( level).
References
-
Agilent Technologies. (2014).[1] Optimizing the Separation of Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with
- Interaction and a C-18 Column. Retrieved from [Link] -
Phenomenex. (2023).[1] High Performance Liquid Chromatography (HPLC) Column Selection Guide: Phenyl-Hexyl Selectivity. Retrieved from [Link]
-
PubChem. (2025).[1][2] Compound Summary: 6-methyl-5-nitroquinoline (Isomer Reference). Retrieved from [Link]
Sources
Comparative Guide: Reactivity & Synthesis of 5-Methyl-6-nitroquinoline vs. 8-Nitroquinoline
[1]
Executive Summary
This guide compares two nitro-substituted quinoline derivatives that differ significantly in their steric and electronic environments. 8-Nitroquinoline is a classic "peri-substituted" heterocycle where reactivity is dominated by the proximity of the nitro group to the ring nitrogen.[1] In contrast, 5-Methyl-6-nitroquinoline presents a "buttressed" system where an ortho-methyl group sterically crowds the nitro moiety, forcing it out of planarity and altering its electronic coupling to the aromatic system.[1]
| Feature | 8-Nitroquinoline | 5-Methyl-6-nitroquinoline |
| Steric Environment | Peri-interaction (NO₂ vs Ring N) | Ortho-interaction (NO₂ vs 5-Me) |
| Nitro Group Planarity | Moderate distortion | Significant twisting (reduced conjugation) |
| Primary Synthesis | Direct Nitration of Quinoline | Nitration of 5-Methylquinoline (Isomer separation req.)[1] |
| Reduction Kinetics | Fast (Facile access) | Slower (Steric hindrance) |
| Key Application | Precursor to 8-Aminoquinoline (Ligands) | Specialized Antimalarial/Anticancer Scaffolds |
Structural & Electronic Analysis
8-Nitroquinoline: The Peri-Effect
In 8-nitroquinoline, the nitro group is located at the C8 position, peri to the quinoline nitrogen (N1).[1] Although not adjacent in connectivity, they are spatially proximate.
-
Electronic Consequence: The lone pair on N1 and the oxygen atoms of the nitro group experience electrostatic repulsion.[1] This destabilizes the ground state relative to the 5-isomer, making the 8-nitro group more susceptible to nucleophilic displacement or reduction to relieve this strain.[1]
-
Reactivity: The C8 position is activated for nucleophilic aromatic substitution (
) if the nitro group is treated as a leaving group, or for reduction to the 8-aminoquinoline, a privileged bidentate scaffold.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
5-Methyl-6-nitroquinoline: Steric Inhibition of Resonance
In this derivative, the methyl group at C5 is directly ortho to the nitro group at C6.[1]
-
Steric Consequence: The van der Waals radius of the methyl group forces the nitro group to rotate out of the plane of the aromatic ring to minimize steric clash (
strain equivalent).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Electronic Consequence: This twisting breaks the
-conjugation between the nitro group and the quinoline ring. Consequently, the ring is less electron-deficient than in the 8-nitro isomer (where the nitro group can withdraw electrons more effectively).[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Reactivity: Reactions requiring coplanarity (e.g., resonance stabilization of intermediates) are disfavored.[1] Reduction of the nitro group is kinetically slower due to the blocking effect of the 5-methyl group.[1]
Synthesis Pathways[1][2][3][4]
Pathway Visualization
The following diagram illustrates the divergent synthesis routes for both compounds.
Caption: Comparative synthesis routes. Note that 8-nitroquinoline is a primary product of direct nitration, whereas 5-methyl-6-nitroquinoline is often a minor product requiring careful chromatographic separation.[1]
Detailed Protocols
Protocol A: Synthesis of 8-Nitroquinoline (Direct Nitration)
Principle: Electrophilic aromatic substitution on quinoline occurs at positions 5 and 8 (the benzene ring) because the pyridine ring is deactivated by protonation in strong acid.[1][2]
-
Reagents: Quinoline (1 eq), Fuming
(1.5 eq), Conc. . -
Procedure:
-
Dissolve quinoline in conc.
at 0°C. -
Add fuming nitric acid dropwise, maintaining temperature <10°C.
-
Allow to warm to room temperature and stir for 1 hour.
-
Pour onto crushed ice. Neutralize with
.
-
-
Purification: The precipitate is a mixture of 5- and 8-nitroquinoline.[1]
Protocol B: Synthesis of 5-Methyl-6-nitroquinoline
Principle: Nitration of 5-methylquinoline is directed by the methyl group (ortho/para director).[1]
-
Challenge: The 8-position (para to methyl) is electronically and sterically favored over the 6-position (ortho to methyl).[1] Thus, 5-methyl-6-nitroquinoline is the minor isomer.[1]
-
Procedure:
-
Crucial Step: Separation requires column chromatography (Silica gel, Hexane/EtOAc gradient) as fractional crystallization is often insufficient to separate the 6-nitro (minor) from the 8-nitro (major) isomer.[1]
-
Alternative: Skraup synthesis using 3-methyl-4-nitroaniline is theoretically possible but prone to low yields due to polymerization.[1]
Experimental Reactivity: Reduction to Amines
The most common application for these intermediates is reduction to the corresponding aminoquinolines.[1]
Comparative Reduction Data
| Parameter | 8-Nitroquinoline | 5-Methyl-6-nitroquinoline |
| Method | ||
| Reaction Time | Fast (1-2 hours) | Slow (4-6 hours) |
| Yield | High (>85%) | Moderate (60-75%) |
| Side Reactions | Minimal | Partial reduction (hydroxylamine) or incomplete conversion due to sterics |
Protocol C: General Catalytic Hydrogenation
This protocol is self-validating; the consumption of
-
Setup: Use a Parr hydrogenation apparatus or a balloon setup for small scales.
-
Solvent: Methanol or Ethanol (0.1 M concentration).
-
Catalyst: 10% Pd/C (5-10 wt% loading).
-
Process:
-
8-Nitro: Purge with
. Stir vigorously at RT. Reaction is typically complete when uptake ceases (approx. 3 equiv). -
5-Methyl-6-Nitro: Due to steric hindrance, elevated pressure (40-60 psi) or heating (50°C) is often required to drive the reaction to completion.[1]
-
-
Workup: Filter through Celite to remove catalyst. Concentrate filtrate.
-
Validation:
-
TLC: Disappearance of the yellow nitro spot. Appearance of a fluorescent blue/purple amine spot.
-
NMR: Shift of adjacent protons upfield due to the change from electron-withdrawing (
) to electron-donating (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ).
-
References
-
Nitration of Quinoline & Separation of Isomers
-
Synthesis of Methyl-Nitroquinolines
-
Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline.[1] NIH / PubMed Central.
-
-
Reduction Methodologies
-
Steric Effects in Nitration
- Why does the nitration of quinoline occur at the 5 (and 8) position? StackExchange Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 5-Methylquinoline CAS 7661-55-4|High-Purity Reagent [benchchem.com]
- 3. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pubs.acs.org [pubs.acs.org]
Definitive Guide to Vibrational Characterization of Nitro-Methylquinolines
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Spectroscopists Focus: IR Absorption Analysis, Raman Complementarity, and DFT Validation
Executive Summary: The Analytical Challenge
Methylquinoline derivatives, particularly those bearing nitro groups (e.g., 8-nitro-2-methylquinoline), are critical scaffolds in the development of antimalarial (e.g., primaquine analogues) and anticancer therapeutics. However, characterizing these molecules presents a unique challenge: the positional isomerism of the nitro and methyl groups significantly alters the electronic landscape of the quinoline ring, leading to subtle but diagnostic shifts in vibrational spectra.
This guide compares the "product"—FTIR Absorption Analysis —against its primary alternatives: Raman Spectroscopy and Density Functional Theory (DFT) Modeling . We demonstrate that while FTIR is the industry standard for rapid identification, a tri-modal workflow integrating Raman and DFT provides the necessary rigor for structural elucidation in drug development.
Technical Deep Dive: The Nitro-Methylquinoline Signature
The Physics of the Nitro Group (-NO₂)
The nitro group is a vibrational powerhouse. In methylquinoline derivatives, it acts as an electron-withdrawing group (EWG) engaged in resonance with the aromatic ring. Its identification relies on two coupled oscillators:
-
Asymmetric Stretching (
): High energy, typically 1550–1500 cm⁻¹ . -
Symmetric Stretching (
): Lower energy, typically 1360–1300 cm⁻¹ .
The "Methyl Perturbation" Effect
The methyl group (
-
Electronic Induction: A methyl group para or ortho to the nitro group increases electron density in the ring, slightly strengthening the N=O bond order via resonance dampening, often shifting
to lower wavenumbers. -
Steric Inhibition of Resonance: If the nitro group is at the 8-position (peri-position) and a substituent is at the 7-position (or if the methyl is at position 8 and nitro at 7), steric clash forces the nitro group out of planarity with the quinoline ring.
-
Consequence: Conjugation is broken. The N-O bond character becomes more "double-bond" like (shorter), causing a Blue Shift (higher frequency) and a significant drop in band intensity.
-
Comparative Data: IR vs. Alternatives
The following table summarizes the diagnostic bands and how they compare across analytical methods.
| Feature | FTIR (The Standard) | Raman Spectroscopy (Alternative 1) | DFT Calculation (Alternative 2) |
| Strong, Broad (1550-1500 cm⁻¹) | Weak (Often obscured by C=C) | High Accuracy (Requires scaling ~0.967) | |
| Medium (1360-1300 cm⁻¹) | Very Strong (Diagnostic) | High Accuracy | |
| C-H (Methyl) | Weak (2960-2850 cm⁻¹) | Medium/Strong | Excellent for conformation analysis |
| Lattice Modes | Not visible (Far IR required) | Strong (< 200 cm⁻¹) | Essential for Polymorph ID |
| Sample State | Solid (KBr/ATR) or Liquid | Solid/Liquid/Aqueous | Gas Phase (Vacuum) |
Strategic Workflow Visualization
The following diagram illustrates the decision matrix for characterizing a new nitro-methylquinoline derivative. It emphasizes the "Self-Validating" logic required for high-integrity research.
Caption: Integrated workflow for structural elucidation. Note that DFT serves as the arbitration tool when experimental IR and Raman data show conflicting or ambiguous shifts.
Experimental Protocols: Ensuring Trustworthiness
To achieve reproducible results that can be validated against theoretical models, the experimental protocol must be rigorous. The choice between ATR (Attenuated Total Reflectance) and KBr Pellets is critical for nitro-quinolines.
Method A: KBr Pellet (Gold Standard for Resolution)
Why: KBr transmission allows for better resolution of fine splitting patterns in the nitro region compared to ATR, which can suffer from refractive index dispersion artifacts near strong absorption bands.
-
Preparation: Dry spectroscopic-grade KBr powder at 110°C overnight to remove adsorbed water (water bands at 3400 cm⁻¹ and 1640 cm⁻¹ can obscure overtone regions).
-
Ratio: Mix 1.0 mg of the methylquinoline derivative with 100 mg of KBr.
-
Critical Step: Do not grind excessively. Over-grinding can induce polymorphic transitions or amorphization in soft organic crystals.
-
-
Pressing: Apply 10 tons of pressure under vacuum for 2 minutes. The pellet must be transparent.
-
Acquisition: Collect 32 scans at 2 cm⁻¹ resolution.
Method B: Computational Validation (DFT)
Why: Experimental data is relative. DFT provides an absolute reference point.
-
Software: Gaussian 16 or ORCA.
-
Functional/Basis Set: B3LYP/6-311+G(d,p) .
-
Note: The "plus" (+) diffuse function is essential for describing the lone pairs on the nitro oxygen and quinoline nitrogen.
-
-
Scaling: Raw DFT frequencies are harmonic and systematically overestimate wavenumbers. Apply a scaling factor of 0.9679 to correct for anharmonicity.
-
Validation: Compare the calculated
intensity ratio to the experimental spectrum. A mismatch suggests the sample may be a salt or hydrate.
Mechanistic Analysis: Why the Bands Shift
Understanding the causality of spectral shifts allows researchers to predict the behavior of novel derivatives.
Caption: Causal pathway of substituent effects. Methyl donation typically lowers frequency, while steric twisting (breaking conjugation) raises it.
Diagnostic Table: Isomer Differentiation
This table provides a heuristic for distinguishing isomers based on the "Ortho Effect" and steric hindrance.
| Isomer Configuration | Predicted Effect on | Mechanism |
| 3-Nitro, No Methyl | Baseline (~1530 cm⁻¹) | Standard conjugation. |
| 6-Methyl-5-Nitro | Red Shift (~1515 cm⁻¹) | Ortho methyl feeds electrons; strong H-bonding potential. |
| 2-Methyl-8-Nitro | Blue Shift (~1545 cm⁻¹) | Steric Twist. The nitro group at pos 8 clashes with the ring nitrogen lone pair or peri-hydrogens, twisting out of plane. |
| 2-Methyl-5-Nitro | Slight Red Shift (~1525 cm⁻¹) | Para-like electronic donation across the ring system. |
References
-
Andersson, M. P., & Uvdal, P. (2005).[1] New Scale Factors for Harmonic Vibrational Frequencies Using the B3LYP Density Functional Method with the Triple-ζ Basis Set 6-311+G(d,p).[1][2][3][4] The Journal of Physical Chemistry A. Link
-
Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy. Link
-
Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences. Link
-
Sundaraganesan, N., et al. (2013). Vibrational spectroscopic (FT-IR & FT-Raman) study and HOMO & LUMO analysis of 6-Methyl Quinoline using DFT. Scholars Research Library. Link
-
BenchChem Technical Team. (2025). Distinguishing nitro vs nitrito coordination modes using IR and Raman spectroscopy. BenchChem. Link
Sources
- 1. scribd.com [scribd.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. New scale factors for harmonic vibrational frequencies using the B3LYP density functional method with the triple-xi basis set 6-311+G(d,p) | Lund University [lunduniversity.lu.se]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Distinguishing 5-Methyl-6-nitroquinoline from Nitro Isomers: A Technical Guide
Executive Summary & Core Challenge
In the synthesis of quinoline derivatives—specifically the nitration of 5-methylquinoline —regioselectivity is the primary challenge. The presence of the methyl group at position 5 activates the homocyclic ring (benzene ring) towards electrophilic aromatic substitution. While the 8-position is electronically favored in unsubstituted quinolines, the 5-methyl group introduces steric and electronic competition, leading to a mixture of 5-methyl-6-nitroquinoline (Target) and 5-methyl-8-nitroquinoline (Major Impurity/Isomer).
Distinguishing these isomers is critical for Structure-Activity Relationship (SAR) studies, as the position of the nitro group drastically alters the electronic topography and binding affinity of the final pharmacophore. This guide provides a definitive, self-validating spectroscopic protocol to differentiate these isomers.
Structural & Electronic Analysis
Understanding the causality of the isomer mixture is the first step in separation.
-
5-Methyl-6-nitroquinoline: The nitro group is ortho to the methyl group. This creates significant steric strain but is electronically accessible via the activation of the methyl group.
-
5-Methyl-8-nitroquinoline: The nitro group is para to the methyl group (structurally, though in the naphthalene sense, they are in a 1,4-relationship on the benzene ring). This position is less sterically hindered and often thermodynamically favored.
Comparative Data Matrix
| Feature | 5-Methyl-6-nitroquinoline (Target) | 5-Methyl-8-nitroquinoline (Alternative) |
| Substitution Pattern | 1,2,3-trisubstituted benzene ring | 1,2,3-trisubstituted benzene ring |
| Vicinal Protons | H-7 and H-8 | H-6 and H-7 |
| Methyl Environment | Adjacent to Nitro (C6) | Adjacent to Proton (H-6) |
| NOE Signal (Irr. Me) | NOE to H-4 (peri) ; No NOE to benzene ring | Strong NOE to H-6 |
| Melting Point | ~116–120 °C (approx) | ~89–91 °C (approx) |
| Polarity (TLC) | Generally slightly less polar (steric shielding of NO2) | Generally more polar |
*Note: Melting points of specific methyl-nitro isomers vary by purity and crystal habit. Spectroscopic validation is required over physical constants.
Definitive Identification Protocol: NMR Spectroscopy[1]
The most reliable method for distinguishing these isomers is Nuclear Overhauser Effect (NOE) spectroscopy. Standard 1H NMR may show ambiguous splitting patterns (both have two doublets with
Experiment 1: 1D Differential NOE (The "Gold Standard")
Objective: Determine the proximity of the C5-Methyl group to the C6 substituent.
Methodology:
-
Sample Prep: Dissolve ~5-10 mg of the isolated isomer in 0.6 mL of CDCl
or DMSO- . Ensure the sample is free of paramagnetic impurities (filter through cotton/Celite). -
Acquisition:
-
Acquire a standard
H spectrum to locate the Methyl singlet (typically 2.6–2.8 ppm). -
Set up a 1D NOE difference experiment (or 1D GOESY/DPFGSE-NOE).
-
Target Irradiation: Selectively irradiate the Methyl singlet at C5.
-
-
Analysis & Interpretation:
-
Scenario A (Target: 6-Nitro):
-
Observation: You will see an NOE enhancement at H-4 (the peri-proton on the pyridine ring,
~8.0-8.5 ppm). -
Crucial Absence: You will see ZERO enhancement in the aromatic region corresponding to the benzene ring protons (H-7, H-8).
-
Reasoning: The C6 position is occupied by a Nitro group. There is no proton at C6 for the Methyl group to "talk" to.
-
-
Scenario B (Impurity: 8-Nitro):
-
Observation: You will see a Strong Positive NOE enhancement of a doublet in the aromatic region (H-6).
-
Reasoning: In the 8-nitro isomer, position 6 is unsubstituted. The H-6 proton is ortho to the C5-Methyl group, allowing efficient magnetization transfer.
-
Experiment 2: HMBC (Heteronuclear Multiple Bond Correlation)
If NOE is unavailable, HMBC can validate the structure by tracing long-range couplings.
-
Target (6-Nitro): The Methyl protons will show a correlation to C5, C4a (bridgehead), and C6 . The C6 carbon will have a chemical shift characteristic of a carbon bearing a nitro group (
~145-150 ppm). -
Impurity (8-Nitro): The Methyl protons will correlate to C5, C4a, and C6 . However, in this case, C6 is a methine carbon (bearing a proton), which will have a significantly different chemical shift (
~120-130 ppm) and will also show a correlation in the HSQC spectrum.
Synthesis & Separation Workflow
To obtain the pure 5-methyl-6-nitroquinoline, a standard nitration must be followed by rigorous purification.
Protocol:
-
Nitration: Treat 5-methylquinoline with mixed acid (H
SO /HNO ) at 0–5 °C. The low temperature favors the kinetic product (often the 8-nitro), but the 6-nitro is formed as a significant component. -
Quench: Pour onto crushed ice and neutralize with Na
CO (solid) to pH 8. Extract with Dichloromethane (DCM). -
Purification (Chromatography):
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient of Hexanes/Ethyl Acetate (Start 95:5
80:20). -
Elution Order: Nitro-quinolines are weakly basic. The 8-nitro isomer, often capable of weak intramolecular H-bonding or dipole effects, typically elutes after the 6-nitro isomer (verify with TLC).
-
Recrystallization: If chromatography yields a mixture, recrystallize from Ethanol/Acetone. The 5-methyl-8-nitroquinoline often crystallizes more readily due to higher symmetry/packing efficiency. The filtrate will be enriched in the 6-nitro isomer.
-
Decision Logic Visualization
The following diagram illustrates the logical flow for identifying the correct isomer using the protocols described above.
Caption: Logical workflow for distinguishing 5-methyl-6-nitroquinoline from its 8-nitro isomer using NOE spectroscopy.
References
- Nitration of Quinolines:The Chemistry of Heterocyclic Compounds, Quinolines, Part 1.
- NMR Methodology: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for NOE and HMBC protocols).
-
Isomer Separation: Journal of the American Chemical Society, 34, 1574 (1912). (Early foundational work on methyl-nitroquinoline separation).
-
Spectral Data Validation: Sigma-Aldrich/Merck Millipore Product Data for Nitroquinolines.
-
Synthesis of Nitroquinolines: Brieflands, "An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline" (Contextual reference for methyl-nitro regioselectivity).
Safety Operating Guide
Navigating the Complexities of Chemical Disposal: A Proced-ural Guide for 5-Methyl-6-nitroquinoline
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a fundamental component of responsible research. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Methyl-6-nitroquinoline, a compound that, due to its nitroaromatic structure, requires meticulous handling and disposal protocols.
The causality behind these stringent procedures is rooted in the inherent hazards of nitro compounds and quinoline derivatives. Nitroaromatics can be toxic and are often thermally sensitive, while quinoline-based structures can present their own unique toxicological profiles. Therefore, our disposal strategy must be proactive, informed, and systematically executed to ensure the safety of personnel and the protection of our environment.
Immediate Safety & Hazard Assessment
Key Hazards:
-
Toxicity: Harmful or toxic if swallowed, in contact with skin, or inhaled.[1][2][3]
-
Irritation: Causes skin irritation and can cause serious eye damage.[2]
-
Carcinogenicity: Suspected of causing cancer.[1]
-
Environmental: Avoid release to the environment; do not let the product enter drains.[4][5]
This hazard profile dictates that 5-methyl-6-nitroquinoline must be treated as a hazardous waste and handled with the utmost care.
| Property | Information (Based on Analogs) | Source |
| GHS Pictograms | Danger | [2] |
| Hazard Statements | H301/H302 (Toxic/Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H318 (Causes serious eye damage), H332 (Harmful if inhaled), H351 (Suspected of causing cancer) | [1][2] |
| Precautionary Statements | P203, P261, P264, P270, P280, P301+P317, P302+P352, P304+P340, P501 | [1][2] |
Disposal Decision Workflow
The selection of a proper disposal method is a critical decision point. It is not a one-size-fits-all process and must be guided by institutional resources, waste quantities, and, most importantly, local, state, and federal regulations. The following decision tree provides a logical pathway for determining the appropriate disposal route.
Caption: Decision workflow for the disposal of 5-methyl-6-nitroquinoline.
Step-by-Step Disposal Protocols
The following protocols are designed to provide a self-validating system for waste management. Each step is a checkpoint to ensure safety and compliance. Crucially, your institution's EHS department is the ultimate authority and must be consulted.
Protocol 1: Disposal of Bulk Quantities (Solid Waste & Concentrated Solutions)
This protocol is intended for the primary waste stream of 5-methyl-6-nitroquinoline. The preferred disposal method for nitroaromatic compounds is high-temperature incineration, which ensures complete thermal destruction.[1]
Methodology:
-
Personal Protective Equipment (PPE): Before handling, don appropriate PPE, including a lab coat, safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards, and chemical-resistant gloves (tested to EN 374).[4][5]
-
Work Area: Conduct all waste handling within a certified chemical fume hood to prevent inhalation of dust or vapors.[4]
-
Waste Container: Select a designated hazardous waste container that is compatible with the chemical. The container must be in good condition, with a secure, sealable lid.
-
Labeling: Immediately label the waste container with a "Hazardous Waste" label. The label must include:
-
The full chemical name: "5-Methyl-6-nitroquinoline"
-
The primary hazards (e.g., "Toxic," "Irritant").[6]
-
The date of accumulation.
-
-
Transfer: Carefully transfer the solid waste or solution into the labeled container. Use a funnel for liquids to prevent spills.
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory operator. Ensure it is segregated from incompatible materials, such as strong oxidizing agents or strong bases.[5]
-
Pickup and Disposal: Arrange for pickup by your institution's licensed hazardous waste disposal contractor.[7] This contractor will transport the waste to an approved treatment and disposal facility for incineration.[1][8]
Protocol 2: Decontamination of Empty Containers
Empty containers that once held 5-methyl-6-nitroquinoline must be decontaminated before they can be considered non-hazardous. The principle of "triple rinsing" is the industry standard.[9]
Methodology:
-
Initial Emptying: Thoroughly empty all contents from the container into the designated hazardous waste container from Protocol 1.[9]
-
Solvent Selection: Choose a solvent in which 5-methyl-6-nitroquinoline is soluble. Common choices include acetone or methanol.
-
First Rinse: Add the solvent to the container, filling it to approximately 10% of its volume. Secure the cap and swirl to rinse all interior surfaces.
-
Collect Rinsate: Pour the solvent rinsate into the designated hazardous waste container. This rinsate is considered hazardous waste. [9]
-
Repeat: Repeat the rinsing process two more times for a total of three rinses.
-
Container Disposal: Once triple-rinsed and air-dried in a fume hood, obliterate or remove the original chemical label.[9] The container can now be disposed of as non-hazardous waste (e.g., in a designated glass disposal box), according to your institution's guidelines.
Operational Waste Management Workflow
This diagram illustrates the lifecycle of the chemical waste, from the point of generation to its final, compliant disposal.
Caption: Laboratory waste workflow for 5-methyl-6-nitroquinoline.
Emergency Procedures: Spills and Exposures
In the event of an accidental release, immediate and correct action is vital.
-
Skin Contact: Immediately take off all contaminated clothing.[1] Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical help.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get immediate medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1] If you feel unwell, get medical help.
-
Spill: For small spills, absorb the material with an inert substance (e.g., sand, vermiculite, universal binder) and collect it into a suitable, labeled container for disposal.[4][7] Ensure the area is well-ventilated. For large spills, evacuate the area and contact your institution's emergency response team.
Do not, under any circumstances, wash chemical waste down the drain. This is a direct violation of environmental regulations, such as the EPA's sewer ban on hazardous waste pharmaceuticals, and can have severe consequences.[10][11]
By adhering to these scientifically grounded and procedurally sound guidelines, we uphold our commitment to safety, scientific integrity, and environmental stewardship.
References
-
6-Nitroquinoline SDS. ECHEMI.
-
Safety Data Sheet: 6-Methylquinoline. Chemos GmbH & Co.KG. (2021-07-05).
-
SAFETY DATA SHEET. Sigma-Aldrich. (2024-09-06).
-
SAFETY DATA SHEET. Fisher Scientific. (2021-12-24).
-
6-Methyl-5-nitroquinoline. PubChem, National Institutes of Health.
-
Medicinal Nitroglycerin Management. Defense Centers for Public Health.
-
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
